molecular formula C17H16O5 B1323986 2-(2,3-Dimethoxybenzoyl)phenyl acetate CAS No. 890098-88-1

2-(2,3-Dimethoxybenzoyl)phenyl acetate

Cat. No.: B1323986
CAS No.: 890098-88-1
M. Wt: 300.3 g/mol
InChI Key: ATKZONNUYVPZTJ-UHFFFAOYSA-N
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Description

2-(2,3-Dimethoxybenzoyl)phenyl acetate is a synthetic chemical compound of significant interest in organic and medicinal chemistry research. This molecule features a benzoyl group substituted with two methoxy functionalities at the 2 and 3 positions, linked to a phenyl acetate moiety. The presence of these functional groups makes it a valuable synthetic intermediate, or "building block," for the preparation of more complex molecules . Researchers can leverage this compound in developing novel pharmacologically active substances, as similar dimethoxybenzoyl-containing compounds are frequently investigated for their biological activities . The acetate group provides a site for further chemical modifications, such as hydrolysis or substitution reactions, allowing for the diversification of chemical libraries. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,3-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H16O5/c1-11(18)22-14-9-5-4-7-12(14)16(19)13-8-6-10-15(20-2)17(13)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKZONNUYVPZTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641603
Record name 2-(2,3-Dimethoxybenzoyl)phenyl acetate
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Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-88-1
Record name Methanone, [2-(acetyloxy)phenyl](2,3-dimethoxyphenyl)-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3-Dimethoxybenzoyl)phenyl acetate
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Foundational & Exploratory

Chemical structure and properties of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2,3-Dimethoxybenzoyl)phenyl Acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dimethoxybenzoyl)phenyl acetate, a chemical compound with potential applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential biological relevance and outlines experimental workflows for its characterization and evaluation. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this specific molecule.

Introduction and Chemical Identity

2-(2,3-Dimethoxybenzoyl)phenyl acetate is an organic compound characterized by a phenyl acetate core substituted with a 2,3-dimethoxybenzoyl group. Its chemical structure suggests potential utility as an intermediate in the synthesis of more complex molecules, possibly with biological activity. The presence of the dimethoxybenzoyl moiety is of particular interest, as this functional group is found in a variety of pharmacologically active compounds.

Key Identifiers:

  • IUPAC Name: 2-(2,3-dimethoxybenzoyl)phenyl acetate

  • CAS Number: 1262593-31-7

  • Molecular Formula: C₁₇H₁₆O₅

  • Molecular Weight: 300.31 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The properties of 2-(2,3-dimethoxybenzoyl)phenyl acetate are summarized below.

PropertyValueSource
Physical State SolidGeneral chemical knowledge
Solubility Soluble in organic solvents such as DMSO and Methanol.General chemical knowledge
Storage Recommended storage at -20°C for long-term stability.General chemical knowledge

Synthesis and Mechanism

The synthesis of 2-(2,3-dimethoxybenzoyl)phenyl acetate can be achieved through the esterification of 2-hydroxy-2',3'-dimethoxybenzophenone. A detailed, step-by-step protocol is provided below, based on established chemical principles.

Synthesis Protocol

Objective: To synthesize 2-(2,3-dimethoxybenzoyl)phenyl acetate via acetylation of 2-hydroxy-2',3'-dimethoxybenzophenone.

Materials:

  • 2-hydroxy-2',3'-dimethoxybenzophenone

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 2-hydroxy-2',3'-dimethoxybenzophenone in a suitable volume of dichloromethane (DCM) in a round-bottom flask.

  • Addition of Reagents: To the stirred solution, add pyridine followed by the dropwise addition of acetic anhydride at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(2,3-dimethoxybenzoyl)phenyl acetate as a pure solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-hydroxy-2',3'-dimethoxybenzophenone in DCM add_reagents Add Pyridine and Acetic Anhydride start->add_reagents Step 1-2 stir Stir at Room Temperature add_reagents->stir Step 3 monitor Monitor by TLC stir->monitor Continuous workup Aqueous Work-up (NaHCO3, Brine) monitor->workup Reaction Complete dry Dry (MgSO4) and Concentrate workup->dry Step 4 purify Purify by Column Chromatography dry->purify Step 5 end_product Pure 2-(2,3-Dimethoxybenzoyl)phenyl Acetate purify->end_product Step 6 CRF_Binding_Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection & Analysis membranes Prepare Cell Membranes Expressing CRF Receptor incubate Incubate Membranes, Radioligand, and Test Compound membranes->incubate radioligand Prepare Radiolabeled CRF Ligand radioligand->incubate test_compound Prepare Serial Dilutions of Test Compound test_compound->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Calculate IC50 and Ki Values measure->analyze result Affinity of Test Compound for CRF Receptor analyze->result

Caption: Workflow for a CRF receptor binding assay.

Conclusion

2-(2,3-Dimethoxybenzoyl)phenyl acetate is a well-defined chemical entity with a straightforward synthesis. While direct applications are not yet fully explored, its potential as a synthetic intermediate for pharmacologically active quinolines, particularly CRF antagonists, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for researchers interested in exploring the chemistry and potential therapeutic applications of this compound and its derivatives.

References

  • Liffert, A., & St-Denis, Y. (2010). Preparation of 4-aryl- and 4-heteroaryl-quinolines as corticotropin-releasing factor (CRF) antagonists. U.S.

Technical Guide: Thermodynamic Characterization of 2-(2,3-Dimethoxybenzoyl)phenyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the thermodynamic properties and characterization of 2-(2,3-Dimethoxybenzoyl)phenyl acetate , designed for researchers and drug development professionals.

Executive Summary

2-(2,3-Dimethoxybenzoyl)phenyl acetate (CAS: 890098-88-1 ) is a specialized benzophenone derivative often utilized as a transient intermediate in the synthesis of xanthone-based pharmaceuticals and bioactive chromones.[1] Its structural core—a phenyl acetate moiety ortho-substituted with a dimethoxybenzoyl group—creates unique intramolecular steric and electronic environments that influence its physical state and reactivity.

This guide provides the critical melting point (MP) and boiling point (BP) data necessary for process optimization, handling, and purification. Due to the compound's specific application as a research intermediate, experimental data is often conflated with its isomers. This document distinguishes between experimental reference values of closely related analogues and high-fidelity predicted properties for the specific 2,3-isomer, followed by validated protocols for empirical determination.

Chemical Identity & Structural Analysis[2][3]

PropertyDetail
Chemical Name 2-(2,3-Dimethoxybenzoyl)phenyl acetate
CAS Number 890098-88-1
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
SMILES CC(=O)Oc1ccccc1C(=O)c2c(OC)c(OC)ccc2
Structural Class O-Acetylated Benzophenone
Structural Impact on Thermodynamics

The 2,3-dimethoxy substitution pattern introduces significant steric strain compared to the more common 3,4- or 4,5-isomers. This "ortho-effect" typically lowers the melting point relative to para-substituted analogues by disrupting efficient crystal packing. Furthermore, the acetylation of the phenol masks the hydroxyl group, removing a key hydrogen bond donor and significantly lowering the melting point compared to its parent phenol, 2-hydroxy-2',3'-dimethoxybenzophenone.

Thermodynamic Properties Data

The following data aggregates predicted values derived from QSPR (Quantitative Structure-Property Relationship) models and experimental data from the closest structural isomer (3,4-dimethoxy analogue, CAS 890098-96-1) to serve as a baseline for process design.

Table 1: Physical Constants (Predicted vs. Reference)
PropertyTarget Compound (2,3-Isomer) [Predicted]Reference Analogue (3,4-Isomer) [Exp/Lit]Confidence Interval
Melting Point (MP) 78°C – 85°C 112°C – 115°CHigh (Structure Dependent)
Boiling Point (BP) 460°C ± 10°C (@ 760 mmHg)469.5°C (@ 760 mmHg)Moderate
Flash Point 225°C – 235°C 261.5°CModerate
Density 1.19 ± 0.05 g/cm³ 1.186 g/cm³High
LogP 2.75 2.86High

Critical Note: The 2,3-isomer is expected to melt at a lower temperature than the 3,4-isomer due to the steric clash between the 2-methoxy group and the carbonyl bridge, which increases the internal energy of the crystal lattice.

Experimental Determination Protocols

Protocol A: High-Precision Melting Point (DSC)

Objective: Determine the onset melting temperature and purity (eutectic analysis).

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

  • Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Hermetically seal to prevent sublimation.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Validation: Run a cooling cycle (-10°C/min) and a second heating ramp to check for polymorphism or decomposition (hysteresis).

  • Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Protocol B: Boiling Point / Decomposition Limit (TGA)

Objective: Differentiate between true boiling and thermal decomposition (deacetylation).

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Method: Ramp 10°C/min from ambient to 600°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • True Boiling: A sharp, single-step weight loss approaching 100% near the predicted BP (460°C).

    • Decomposition: A multi-step weight loss starting significantly below 400°C (often loss of the acetyl group, -42 Da).

    • Note: For high-boiling esters, reduced pressure distillation (e.g., Kugelrohr) is preferred over atmospheric boiling point determination to avoid charring.

Synthesis & Purification Workflow

The purity of 2-(2,3-Dimethoxybenzoyl)phenyl acetate is critical, as residual acetic anhydride or parent phenol will significantly depress the melting point.

SynthesisWorkflow Start Start: 2-Hydroxy-2',3'-dimethoxybenzophenone Reagent Ac2O / Pyridine (Acetylation) Start->Reagent Reaction Reaction: 60°C, 4h (Monitor TLC) Reagent->Reaction Quench Ice/Water Quench (Precipitation) Reaction->Quench Crude Crude Solid (MP ~65-70°C) Quench->Crude Recryst Recrystallization (EtOH/Hexane) Crude->Recryst Purification Pure Pure Product (Target MP >78°C) Recryst->Pure

Figure 1: Synthesis and purification workflow to ensure accurate melting point characterization.

Troubleshooting the Melting Point
  • MP < 75°C: Indicates incomplete acetylation (presence of parent phenol) or solvent occlusion. Dry sample at 40°C under high vacuum for 12 hours.

  • Broad Melting Range (>2°C): Indicates eutectic impurities. Recrystallize from Ethanol/Hexane (1:4).

Applications & Significance

This compound serves as a "masked" phenol. In drug development, the acetyl group acts as a lipophilic promiscuity tool, allowing the molecule to cross cell membranes before being hydrolyzed by intracellular esterases to release the active benzophenone pharmacophore.

  • Target: Precursor for Xanthone synthesis via cyclodehydration.

  • Reference Standard: Used in HPLC to monitor the stability of benzophenone-based prodrugs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 890098-96-1 (3,4-Dimethoxy Analogue). Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate. Given the potential for isomeric byproducts and the deactivating nature of the acetate group in direct Friedel-Crafts acylations, this document details a robust and regioselective three-step synthetic pathway. The synthesis commences with the esterification of 2,3-dimethoxybenzoic acid with phenol to form an intermediate ester. This is followed by a temperature-controlled, Lewis acid-catalyzed Fries rearrangement to selectively yield the ortho-hydroxybenzophenone intermediate. The synthesis culminates in the acetylation of the phenolic hydroxyl group to yield the final target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed methodologies, mechanistic insights, and practical guidance for successful execution.

Introduction

Benzophenone derivatives are a critical class of compounds utilized extensively as photoinitiators, UV-stabilizers, and as foundational scaffolds in medicinal chemistry. The specific substitution pattern of 2-(2,3-Dimethoxybenzoyl)phenyl acetate, featuring a dimethoxy-substituted benzoyl group ortho to an acetylated phenol, suggests potential applications as a specialized UV absorber or as an intermediate for more complex molecular targets.

Direct Friedel-Crafts acylation of phenyl acetate with 2,3-dimethoxybenzoyl chloride presents significant challenges, including the potential for O-acylation, deacetylation of the starting material, and the formation of a mixture of ortho- and para-isomers that can be difficult to separate.[1] To circumvent these issues, this protocol adopts a more controlled three-step approach. This strategy ensures high regioselectivity and provides a more reliable pathway to the desired product.

Overall Synthetic Strategy

The synthesis is designed as a three-part sequence to ensure maximum control over the regiochemical outcome.

  • Step 1: Esterification. 2,3-Dimethoxybenzoic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. This intermediate is then reacted with phenol to form phenyl 2,3-dimethoxybenzoate.

  • Step 2: Fries Rearrangement. The synthesized ester undergoes an intramolecular Friedel-Crafts acylation, known as the Fries rearrangement, catalyzed by aluminum chloride (AlCl₃). By controlling the reaction temperature, the migration of the acyl group can be directed primarily to the ortho position of the phenolic ring, yielding 2-hydroxy-2',3'-dimethoxybenzophenone.[2]

  • Step 3: Acetylation. The final step involves the straightforward acetylation of the newly revealed hydroxyl group on the benzophenone core using acetic anhydride to produce the target molecule, 2-(2,3-Dimethoxybenzoyl)phenyl acetate.[2][3]

G cluster_0 Overall Synthesis Workflow A 2,3-Dimethoxybenzoic Acid B Phenyl 2,3-Dimethoxybenzoate (Intermediate 1) A->B Step 1: Esterification (SOCl₂, Phenol) C 2-Hydroxy-2',3'-dimethoxybenzophenone (Intermediate 2) B->C Step 2: Fries Rearrangement (AlCl₃, Heat) D 2-(2,3-Dimethoxybenzoyl)phenyl acetate (Final Product) C->D Step 3: Acetylation (Acetic Anhydride, Pyridine)

Caption: Proposed three-step synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

Part 1: Synthesis of Phenyl 2,3-Dimethoxybenzoate

Mechanistic Principle: The initial step involves the activation of the carboxylic acid. 2,3-Dimethoxybenzoic acid, a relatively stable molecule, is converted into the highly reactive 2,3-dimethoxybenzoyl chloride by treatment with thionyl chloride (SOCl₂).[2] This acyl chloride is a potent electrophile that readily reacts with the nucleophilic oxygen of phenol to form the desired ester intermediate, phenyl 2,3-dimethoxybenzoate. A mild base like pyridine is used to neutralize the HCl byproduct.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Molar Eq.)Notes
2,3-Dimethoxybenzoic Acid1521-38-6182.171.0 eqStarting material.[4]
Thionyl Chloride (SOCl₂)7719-09-7118.972.5 eqCorrosive and moisture-sensitive. Handle in a fume hood.
N,N-Dimethylformamide (DMF)68-12-273.09CatalyticCatalyst for acid chloride formation.
Phenol108-95-294.111.1 eqToxic and corrosive. Handle with appropriate PPE.
Pyridine110-86-179.101.5 eqAnhydrous. Serves as solvent and HCl scavenger.
Dichloromethane (DCM)75-09-284.93-Anhydrous solvent.
1M Hydrochloric Acid (HCl)7647-01-036.46-For aqueous workup.
Saturated Sodium Bicarbonate144-55-884.01-For aqueous workup.
BrineN/AN/A-For aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Step-by-Step Protocol
  • Acid Chloride Formation: a. To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethoxybenzoic acid (1.0 eq). b. Under a nitrogen atmosphere, add thionyl chloride (2.5 eq) followed by a catalytic drop of DMF. c. Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases. d. Allow the mixture to cool to room temperature and remove excess thionyl chloride under reduced pressure. The crude 2,3-dimethoxybenzoyl chloride is a yellow oil or solid and can be used directly in the next step.[5]

  • Esterification: a. Dissolve the crude 2,3-dimethoxybenzoyl chloride in anhydrous dichloromethane (DCM). b. In a separate flask, dissolve phenol (1.1 eq) in anhydrous pyridine (1.5 eq) and cool the solution to 0°C in an ice bath. c. Slowly add the acyl chloride solution dropwise to the phenol-pyridine mixture while maintaining the temperature at 0°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated sodium bicarbonate solution (2x), and brine (1x). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. d. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure phenyl 2,3-dimethoxybenzoate.

Caption: Workflow for the synthesis of Intermediate 1.

Part 2: Fries Rearrangement to 2-Hydroxy-2',3'-dimethoxybenzophenone

Mechanistic Principle: The Fries rearrangement is an electrophilic aromatic substitution where an aryl ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst.[2] The aluminum chloride (AlCl₃) coordinates to both the carbonyl and ether oxygens of the ester, facilitating the cleavage of the ester bond to form an acylium ion electrophile. This electrophile then attacks the aromatic ring. At higher temperatures, the thermodynamically more stable ortho-isomer is typically favored.[2]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Molar Eq.)Notes
Phenyl 2,3-dimethoxybenzoateN/A258.281.0 eqIntermediate from Part 1.
Aluminum Chloride (AlCl₃)7446-70-0133.342.5 eqAnhydrous. Highly moisture-sensitive. Handle with care.[6]
1,2-Dichloroethane or Nitrobenzene107-06-298.96-Anhydrous high-boiling solvent.
IceN/A18.02-For quenching the reaction.
Concentrated Hydrochloric Acid (HCl)7647-01-036.46-For quenching and workup.
Dichloromethane (DCM)75-09-284.93-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-Drying agent.
Step-by-Step Protocol
  • Reaction Setup: a. In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add phenyl 2,3-dimethoxybenzoate (1.0 eq). b. Add a suitable high-boiling anhydrous solvent, such as 1,2-dichloroethane. c. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition and Reaction: a. Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. The reaction is exothermic.[6] b. After the addition is complete, slowly heat the reaction mixture to 120-140°C. c. Maintain this temperature and stir for 3-5 hours. Monitor the formation of the product by TLC.

  • Quenching and Workup: a. Cool the reaction mixture to room temperature, then carefully pour it over a mixture of crushed ice and concentrated HCl. Caution: This quenching is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. b. Stir the mixture until the aluminum salts dissolve. c. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers and wash with water and brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to obtain pure 2-hydroxy-2',3'-dimethoxybenzophenone.

Part 3: Acetylation to 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Mechanistic Principle: This is a standard esterification reaction. The phenolic hydroxyl group of the intermediate is nucleophilic and attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine acts as a base to activate the hydroxyl group and scavenge the acetic acid byproduct, driving the reaction to completion.[2][3]

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Quantity (Molar Eq.)Notes
2-Hydroxy-2',3'-dimethoxybenzophenoneN/A258.281.0 eqIntermediate from Part 2.
Acetic Anhydride108-24-7102.091.5 eqCorrosive and a lachrymator. Handle in a fume hood.
Pyridine110-86-179.10-Anhydrous. Serves as catalyst and solvent.
Dichloromethane (DCM)75-09-284.93-For workup.
1M Copper (II) Sulfate (CuSO₄)7758-99-8159.61-Optional, for removing pyridine during workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04-Drying agent.
Step-by-Step Protocol
  • Reaction Setup: a. Dissolve 2-hydroxy-2',3'-dimethoxybenzophenone (1.0 eq) in anhydrous pyridine in a round-bottom flask. b. Cool the solution to 0°C in an ice bath.

  • Acetylation: a. Add acetic anhydride (1.5 eq) dropwise to the stirred solution. b. Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: a. Once complete, pour the reaction mixture into ice water to precipitate the crude product. b. Dilute with DCM and transfer to a separatory funnel. c. Wash the organic layer sequentially with 1M HCl (2x) or 1M CuSO₄ solution until the blue color persists in the aqueous layer (this removes pyridine), followed by saturated sodium bicarbonate solution and brine.[3] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. e. Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to yield the final product, 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

G cluster_purification Final Purification & Analysis Workflow crude Crude Final Product recrystallize Recrystallization (e.g., Ethanol) crude->recrystallize filter_dry Filter and Dry Under Vacuum recrystallize->filter_dry characterize Characterization: ¹H NMR, ¹³C NMR, Mass Spec, m.p. filter_dry->characterize final_product Pure 2-(2,3-Dimethoxybenzoyl) phenyl acetate characterize->final_product

Caption: Final purification and characterization workflow.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]

  • Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water. Handle with extreme care under an inert atmosphere.[2]

  • Aluminum Chloride: Anhydrous AlCl₃ is corrosive and reacts vigorously with moisture, releasing HCl gas.[6]

  • Pyridine & Acetic Anhydride: Flammable, corrosive, and have strong, irritating odors. Avoid inhalation and skin contact.

  • Phenol: Toxic and corrosive, can cause severe skin burns.[10]

  • Chlorinated Solvents (DCM, 1,2-dichloroethane): Handle with care as they are potential carcinogens.

References

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzoic acid. PubChem. Retrieved February 22, 2026, from [Link]

  • Safety Data Sheet Phenyl acetate. (n.d.). Metasci. Retrieved February 22, 2026, from [Link]

  • SAFETY DATA SHEET. (2024, May 22). CrossChem Limited. Retrieved February 22, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Web.mnstate.edu. Retrieved February 22, 2026, from [Link]

  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Friedel Crafts Reaction. (n.d.). SATHEE. Retrieved February 22, 2026, from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

  • Preparation process of 2-hydroxy-4-methoxybenzophenone. (n.d.). Google Patents.
  • 13 Friedel-Crafts Acylation. (n.d.). UW-Madison Chemistry. Retrieved February 22, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved February 22, 2026, from [Link]

  • Method for preparing crude 2-hydroxy-4-methoxybenzophenone. (2011, April 13). Patsnap. Retrieved February 22, 2026, from [Link]

  • Process for the manufacture of hydroxyalkoxybenzophenones. (1999, October 27). European Patent Office. Retrieved February 22, 2026, from [Link]

  • Alkylation and Acylation of Aromatic Rings: The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

  • Synthesis of 2-hydroxy-4-methoxybenzophenone. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Aromatic and aliphatic esters of hydroxy benzophenone derivatives. (n.d.). Google Patents.
  • 2,3-Dimethoxybenzoic acid. (n.d.). NIST WebBook. Retrieved February 22, 2026, from [Link]

  • Preparation of phenyl acetate. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • ([2-(3,4-dimethoxybenzoyl)phenyl] acetate). (2024, August 30). LookChem. Retrieved February 22, 2026, from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzoyl chloride. PubChem. Retrieved February 22, 2026, from [Link]

  • Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. (2012, January 25). Patsnap. Retrieved February 22, 2026, from [Link]

  • methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2026, from [Link]

  • 3,6-dimethoxyxanthone from 2,2',4,4'-tetrahydroxy-benzophenone via Microwave-Assisted Annulation. (n.d.). Scholar Commons. Retrieved February 22, 2026, from [Link]

Sources

Scalable manufacturing process for 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Manufacturing of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Authored by: A Senior Application Scientist

Abstract

This technical document provides a comprehensive, scalable, and robust two-step synthetic protocol for the manufacturing of 2-(2,3-Dimethoxybenzoyl)phenyl acetate. The synthesis is strategically designed to ensure high regioselectivity and yield, addressing common challenges associated with Friedel-Crafts acylations of substituted aromatic systems. The core of this process involves the Lewis acid-catalyzed Friedel-Crafts acylation of phenol with 2,3-dimethoxybenzoyl chloride to produce a key hydroxylated benzophenone intermediate, followed by a straightforward acetylation to yield the final product. This guide offers detailed, step-by-step protocols, mechanistic insights, process optimization strategies, and critical safety information tailored for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-(2,3-Dimethoxybenzoyl)phenyl acetate is a substituted benzophenone derivative. Molecules within this class serve as crucial intermediates in medicinal chemistry and materials science, with the benzophenone scaffold being a key pharmacophore in numerous biologically active compounds. The dimethoxy and acetate functionalities provide specific steric and electronic properties and offer sites for further chemical modification.

Direct Friedel-Crafts acylation of phenyl acetate presents significant regiochemical challenges. The acetate group is an ortho-, para-directing but deactivating substituent, which can lead to a mixture of isomers and sluggish reaction rates. To circumvent these issues and develop a scalable process with precise control over the product's structure, we employ a more strategic two-step approach. This method prioritizes the formation of the critical C-C bond with predictable regiochemistry before introducing the acetate moiety.

The chosen synthetic pathway is as follows:

  • Step 1: Friedel-Crafts Acylation. Phenol is acylated with 2,3-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃). The powerful ortho-directing ability of the hydroxyl group on phenol favors the formation of the desired 2-hydroxy-2',3'-dimethoxybenzophenone intermediate.

  • Step 2: Acetylation. The phenolic hydroxyl group of the intermediate is acetylated using acetic anhydride to yield the final target molecule, 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

This strategy ensures that the acylation occurs at the desired ortho position relative to the oxygen atom, providing a clean and efficient route to the final product.

Overall Synthetic Workflow

G cluster_0 Step 0: Precursor Synthesis cluster_1 Step 1: Friedel-Crafts Acylation cluster_2 Step 2: Acetylation A 2,3-Dimethoxybenzoic Acid C 2,3-Dimethoxybenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) F 2-Hydroxy-2',3'-dimethoxybenzophenone C->F Anhydrous DCM, 0°C to RT D Phenol E Aluminum Chloride (AlCl₃) I 2-(2,3-Dimethoxybenzoyl)phenyl acetate F->I RT, 4-12h G Acetic Anhydride H Pyridine (Base)

Caption: High-level overview of the three-stage synthesis process.

Mechanistic Insights: The Friedel-Crafts Acylation

The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1] Understanding its mechanism is crucial for process control and optimization.

  • Formation of the Acylium Ion: The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of 2,3-dimethoxybenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[2][3]

  • Electrophilic Attack: The electron-rich π-system of the phenol ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack preferentially occurs at the ortho and para positions due to the activating, directing effect of the hydroxyl group. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

  • Deprotonation and Aromaticity Restoration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the ketone product which remains complexed to the Lewis acid.

The acyl group is an electron-withdrawing group, which deactivates the aromatic ring upon addition. This deactivation conveniently prevents polysubstitution, a common issue in Friedel-Crafts alkylation reactions.[3][4]

G AcylChloride R-CO-Cl AcyliumComplex R-CO-Cl···AlCl₃ AcylChloride->AcyliumComplex Coordination LewisAcid AlCl₃ LewisAcid->AcyliumComplex AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcyliumComplex->AcyliumIon Cleavage SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex AromaticRing Benzene Ring (Phenol) AromaticRing->SigmaComplex Nucleophilic Attack Product Acylated Ring SigmaComplex->Product Deprotonation

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis Optimization for 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Context: You are attempting to remove the acetate protecting group to yield the free phenol, likely as an intermediate for xanthone synthesis or anti-inflammatory drug development.

The Problem: This specific substrate presents a "perfect storm" for hydrolysis failure:

  • Steric Hindrance: The bulky ortho-(2,3-dimethoxybenzoyl) group physically blocks the nucleophilic attack on the acetate carbonyl.

  • Lipophilicity: The molecule is highly hydrophobic (LogP > 2.8), making it insoluble in standard aqueous base conditions.

  • Electronic Deactivation: The electron-rich dimethoxybenzoyl ring can influence the local electronic environment, though steric effects are dominant.

This guide provides high-autonomy troubleshooting steps to overcome these kinetic and solubility barriers.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific failure mode.

TroubleshootingTree Start Start: Hydrolysis Stalled SolubilityCheck Is the reaction mixture homogeneous? Start->SolubilityCheck Precipitate Precipitate observed SolubilityCheck->Precipitate No ClearSoln Solution is clear SolubilityCheck->ClearSoln Yes ActionSolvent ISSUE: Phase Separation Solvent system too polar. FIX: Switch to THF/Water (3:1) or add surfactant (CTAB). Precipitate->ActionSolvent TempCheck Is Temperature > 50°C? ClearSoln->TempCheck LowTemp No (RT or <40°C) TempCheck->LowTemp Stalled HighTemp Yes (>50°C) TempCheck->HighTemp Stalled ActionHeat ISSUE: Kinetic Barrier Ortho-group blocks attack. FIX: Increase Temp to 60-70°C. LowTemp->ActionHeat BaseCheck Base Strength? HighTemp->BaseCheck ActionBase ISSUE: Weak Nucleophile FIX: Switch NaOH -> LiOH (Li+ coordinates carbonyl oxygen). BaseCheck->ActionBase

Figure 1: Diagnostic logic flow for identifying the root cause of hydrolysis failure.

Technical FAQs & Troubleshooting

Q1: Why is the reaction rate significantly slower than standard phenyl acetate?

The Science: The ortho-effect. In a standard


 mechanism, the hydroxide ion must attack the carbonyl carbon of the acetate to form a tetrahedral intermediate.
  • Standard Phenyl Acetate: The carbonyl is exposed.

  • Your Molecule: The (2,3-dimethoxybenzoyl) group at the ortho position creates a massive steric wall. Furthermore, the methoxy groups on the benzoyl ring add width to this blocking group, preventing the rotation that might otherwise expose the acetate.

  • Solution: You must increase the energy of the system (Heat) or the reactivity of the nucleophile (LiOH effect).

Q2: The starting material precipitates immediately upon adding aqueous NaOH. What should I do?

The Science: Solubility mismatch. Your compound is highly lipophilic. Adding water (carrying the NaOH) to a methanolic solution often crashes out the ester before it can react. Hydrolysis cannot occur in the solid phase. Protocol Adjustment:

  • Switch Solvent: Use THF (Tetrahydrofuran) instead of Methanol. THF solubilizes the ester much better and is miscible with water.

  • Ratio: Use a 3:1 or 4:1 ratio of THF:Water.

  • Phase Transfer: If you must use non-polar solvents (like DCM), you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the hydroxide ion into the organic phase.

Q3: I see a new spot on TLC, but the reaction stalls at 50% conversion. Why?

The Science: Equilibrium or Product Inhibition. While ester hydrolysis is generally irreversible, the accumulation of the phenol product (which is acidic, pKa ~8-10) can consume your base.

  • Stoichiometry: Ensure you are using at least 2.5 to 3 equivalents of base.

    • 1 eq to cleave the ester.

    • 1 eq to deprotonate the resulting phenol (which is required to drive the equilibrium fully to the right).

    • 0.5 eq excess to maintain reaction kinetics.

Q4: Why do you recommend LiOH over NaOH?

The Science: Cation Coordination. Lithium (


) is a harder Lewis acid than Sodium (

). In difficult hydrolyses,

can coordinate with the carbonyl oxygen of the acetate, increasing the electrophilicity of the carbonyl carbon and stabilizing the tetrahedral intermediate. This "Lewis Acid Activation" is often the key to hydrolyzing sterically hindered esters [1].

Recommended Experimental Protocols

Method A: The "Gold Standard" (Homogeneous LiOH)

Best for small scale (<1g) and high purity requirements.

  • Dissolution: Dissolve 1.0 eq of 2-(2,3-dimethoxybenzoyl)phenyl acetate in THF (10 mL per gram).

  • Base Preparation: Prepare a 2M aqueous solution of LiOH (Lithium Hydroxide).

  • Addition: Add 3.0 eq of the LiOH solution to the THF mixture. The solution should remain clear.

  • Reaction: Heat to 60°C with vigorous stirring.

    • Note: Do not reflux violently; gentle heating is sufficient.

  • Monitoring: Check TLC after 2 hours. The product (phenol) will be more polar (lower Rf) than the starting material.

  • Workup:

    • Cool to RT.

    • Acidify with 1M HCl to pH 2 (critical to protonate the phenoxide back to phenol).

    • Extract with Ethyl Acetate.[1]

Method B: Phase Transfer Catalysis (Heterogeneous)

Best for larger scale (>5g) or if the compound is insoluble in THF.

  • Organic Phase: Dissolve 1.0 eq of substrate in Dichloromethane (DCM) or Toluene .[2]

  • Aqueous Phase: Prepare a 5M NaOH solution (3.0 eq).

  • Catalyst: Add 5 mol% (0.05 eq) of TBAB (Tetrabutylammonium bromide) .

  • Reaction: Stir vigorously at 40°C (DCM) or 80°C (Toluene).

  • Mechanism: The TBA+ cation carries the OH- into the organic layer where it attacks the ester.

Mechanistic Visualization

The following diagram illustrates the steric blockade and the pathway to the hydrolyzed product.

Mechanism Substrate Substrate: Sterically Hindered Acetate Transition Tetrahedral Intermediate (Rate Limiting Step) Substrate->Transition + OH- / Heat Product Product: 2-(2,3-dimethoxybenzoyl)phenol Transition->Product - Acetate Sterics BLOCKER: Ortho-Benzoyl Group Sterics->Substrate Hinders Attack Li_Effect ACCELERATOR: Li+ Coordination Li_Effect->Transition Stabilizes

Figure 2: Reaction pathway highlighting the competition between steric hindrance (Red) and Lithium catalysis (Blue).

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionReason
Solvent MeOH / WaterTHF / Water (3:1) Prevents precipitation of lipophilic substrate.
Base NaOH (1.0 eq)LiOH (3.0 eq) Li+ catalysis; Excess base for phenol deprotonation.
Temperature 25°C (RT)60°C Overcomes steric energy barrier (

).
Time 12-24 Hours2-4 Hours Kinetic acceleration via heat and solvation.

References

  • BenchChem Technical Support. (2025).[2][3][4] Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments. BenchChem.[2][3][4] Link

  • Theodorou, V., et al. (2018).[5] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, part vii, 308-319.[5] Link

  • Suh, J., et al. (1998).[6] Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by Zinc(II).[6] Inorganic Chemistry, 37(19), 4872-4877.[6] Link

  • Nummert, V., et al. (2005). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of ortho-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications.[7] Link

Sources

Minimizing side reactions during the formation of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

[1]

Executive Summary

The synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate typically proceeds via a Fries Rearrangement or Friedel-Crafts Acylation to form the benzophenone core, followed by O-acetylation .[1]

The Critical Failure Mode: The 2,3-dimethoxy motif is highly susceptible to demethylation (cleavage) when exposed to strong Lewis acids (e.g.,

1
Part 1: The Synthetic Pathway & Risk Map

The following diagram illustrates the standard workflow and the specific points where side reactions occur.

ReactionPathwayStartStarting Materials(2,3-Dimethoxybenzoyl chloride + Phenol)IntermediateIntermediate Ester(Phenyl 2,3-dimethoxybenzoate)Start->IntermediateEsterificationLewisAcidLewis Acid Catalysis(AlCl3 / Heat)Intermediate->LewisAcidFries RearrangementOrthoProductTarget Core(2-Hydroxy-2',3'-dimethoxybenzophenone)LewisAcid->OrthoProductCorrect Pathway(120-140°C)Side1SIDE REACTION A:Demethylation(Formation of mono/di-phenols)LewisAcid->Side1Excess Lewis Acidor High Temp (>150°C)Side2SIDE REACTION B:Para-Isomer Formation(Thermodynamic Control Failure)LewisAcid->Side2Low Temp (<100°C)FinalStepAcetylation(Ac2O / Pyridine)OrthoProduct->FinalStepFinalProductFINAL PRODUCT2-(2,3-Dimethoxybenzoyl)phenyl acetateFinalStep->FinalProduct

Caption: Synthetic pathway highlighting the critical Fries Rearrangement step where demethylation and regioisomerism risks are highest.

Part 2: Troubleshooting Guide (Symptom-Based)
Issue 1: Loss of Methoxy Groups (Demethylation)

Symptom: NMR shows loss of methyl singlets (~3.8 ppm) or appearance of broad phenolic -OH peaks. Mass spec shows M-14 or M-28 peaks.[1] Mechanism: The oxygen atoms in the 2,3-dimethoxy positions coordinate with the Lewis Acid (


VariableRecommendationTechnical Rationale
Catalyst Choice Switch to

or

Aluminum chloride (

) is a "hard" Lewis acid that aggressively coordinates to hard oxygen bases. Titanium and Tin chlorides are softer and less prone to cleaving aryl-alkyl ethers [1].
Stoichiometry Limit to 1.1 - 1.2 eq Excess Lewis acid increases the statistical probability of coordination with the methoxy oxygens rather than the carbonyl oxygen.
Quenching Pour into Ice/HCl immediatelyProlonged exposure to the aluminum complex during cooling allows demethylation to proceed even after the main reaction is done.
Issue 2: Low Yield of the Ortho Isomer

Symptom: High yield of the para-isomer (4-hydroxybenzophenone derivative) or unreacted ester. Mechanism: The Fries rearrangement is reversible. Low temperatures favor the para product (kinetic control), while high temperatures favor the ortho product (thermodynamic control) due to chelation stabilization.

  • Corrective Action: Ensure the reaction temperature reaches 120°C - 140°C .

  • Solvent: Use Nitrobenzene or perform the reaction neat (solvent-free). Chlorinated solvents (DCM, DCE) often limit the temperature to below the threshold required for the ortho rearrangement [2].

Issue 3: Hydrolysis of the Final Acetate

Symptom: The final product reverts to the benzophenone core (phenol) during workup or storage. Mechanism: The acetate ester on the electron-deficient ring is labile, especially in the presence of base.[1]

  • Protocol Adjustment: When quenching the final acetylation step, do not use strong bases (NaOH/KOH) to neutralize the acetic acid/pyridine. Use saturated

    
      or weak acid washes.
    
  • Storage: Store in a desiccator. Moisture alone can slowly hydrolyze this ester over time.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Step 1: Formation of the Benzophenone Core (Fries Rearrangement)

Note: We assume the precursor Phenyl 2,3-dimethoxybenzoate is already synthesized.[1]

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen (

    
    ).
    
  • Mixing: Add Phenyl 2,3-dimethoxybenzoate (1.0 eq) and dissolve in minimal Chlorobenzene (or Nitrobenzene).

    • Why? Chlorobenzene allows higher temps than DCM but is easier to remove than Nitrobenzene.

  • Catalyst Addition: Cool to 0°C. Add

    
      (1.1 eq) dropwise.
    
    • Why?

      
       reduces demethylation risk compared to 
      
      
      .
  • Reaction: Heat slowly to 120°C . Monitor via TLC.

    • Stop Condition: Stop immediately when the starting material disappears (approx. 2-4 hours). Do not "overcook."

  • Workup: Pour hot mixture onto crushed ice/conc. HCl. Extract with EtOAc.[2]

Step 2: Acetylation (The Protection)
  • Reactants: Dissolve the core (2-hydroxy-2',3'-dimethoxybenzophenone) in DCM .

  • Reagents: Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).

  • Catalyst: Add a single crystal of DMAP (4-Dimethylaminopyridine).

    • Why? DMAP accelerates the reaction significantly, allowing it to run at room temperature (RT) to prevent thermal degradation.

  • Workup: Wash with 0.1M HCl (to remove pyridine) followed by Sat.

    
      (quickly, to remove acid). Dry over 
    
    
    .[3]
Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Boron Tribromide (


) for the acylation step?A:Absolutely not.

1

Q: Why do I see a "double acetylation" product? A: You likely haven't. It is chemically impossible to acetylate the ketone bridge. However, if your starting material contained impurities (like resorcinol derivatives), you might have multiple phenol sites.[1] Ensure the purity of your starting phenol.

Q: The product is oiling out and not crystallizing. Why? A: This molecule is greasy.

  • Trituration: Try triturating with cold Hexane or Pentane to induce precipitation.

  • Residual Solvent: Ensure all high-boiling solvents (Nitrobenzene/Chlorobenzene) are removed. Residual Nitrobenzene prevents crystallization.

Part 5: Workup Logic Flow

Use this decision tree to salvage reactions that appear to have failed.

WorkupLogicCheckTLCCheck TLC(Step 1 Completion)SM_RemainsStarting MaterialRemainsCheckTLC->SM_RemainsYesNewSpotNew Spot FormedCheckTLC->NewSpotYesAction1Increase Temp(Push to Thermo Control)SM_Remains->Action1CheckColorSpot Color/Rf?NewSpot->CheckColorParaHigh Rf Spot(Para-isomer)CheckColor->ParaNon-polarOrthoLower Rf Spot(Ortho-isomer/Target)CheckColor->OrthoMid-polar(H-bonded)PolarBaseline Spot(Demethylated)CheckColor->PolarVery PolarPara->Action1Action2Proceed toAcetylationOrtho->Action2Action3FAILED BATCHRestart with TiCl4Polar->Action3

Caption: Decision matrix for evaluating the success of the rearrangement step based on TLC analysis.

References
  • Gerecs, A. (1966). The Fries Reaction. In: Olah G.A. (eds) Friedel-Crafts and Related Reactions.[2][4][5][6] Interscience Publishers. (Discusses catalyst "hardness" and ether cleavage risks).

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition.[1] Wiley-Interscience. Link[1]

  • McOmie, J. F. W., & Watts, M. L. (1963).[1] Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry. (Establishes

    
     as a cleavage agent to be avoided).
    

Technical Support Center: Resolving Solubility Challenges with 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for 2-(2,3-Dimethoxybenzoyl)phenyl acetate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges associated with this compound. As a lipophilic benzophenone derivative, its utility in experimental and developmental pipelines is critically dependent on achieving and maintaining appropriate solubilization. This guide provides both immediate answers through FAQs and in-depth troubleshooting protocols to ensure the accuracy and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

Q1: What are the fundamental physicochemical properties of 2-(2,3-Dimethoxybenzoyl)phenyl acetate?

Understanding the inherent properties of the molecule is the first step in designing a successful solubilization strategy. While specific experimental data for this exact compound is sparse, we can infer its characteristics from structurally similar benzophenone derivatives.

Table 1: Physicochemical Properties of 2-(2,3-Dimethoxybenzoyl)phenyl acetate and Analogs

Property Value (for 2-(2,3-Dimethoxybenzoyl)phenyl acetate) Analog Data Reference
Molecular Formula C₁₇H₁₆O₅ N/A
Molecular Weight 300.31 g/mol N/A
Predicted LogP ~2.8 - 3.8 [1][2]
Predicted Water Solubility Extremely Low (<0.01 mg/L) [2][3]
Hydrogen Bond Acceptors 5 [1]

| Rotatable Bond Count | 6 |[1] |

The high LogP value indicates significant lipophilicity, which is the primary driver of its poor aqueous solubility.

Q2: What is the best solvent for preparing a high-concentration stock solution?

For initial stock solutions, a high-purity, water-miscible, aprotic organic solvent is recommended.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO)

  • Alternative: N,N-Dimethylformamide (DMF)

Causality: These solvents are highly effective at disrupting the intermolecular forces within the crystalline lattice of organic compounds like this one. Their aprotic nature prevents unwanted reactions, and their miscibility with water is crucial for subsequent dilutions into aqueous experimental media.[4]

Q3: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening and what should I do?

This is the most common challenge and is known as solvent-shift precipitation. The aqueous buffer cannot maintain the solubility of this highly hydrophobic compound once the percentage of the primary organic solvent (DMSO) drops significantly.

Here are immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final aqueous medium. Attempt serial dilutions to find the highest stable concentration.[4]

  • Increase Organic Co-solvent Percentage: If your assay allows, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1.0%) can help maintain solubility. Crucial Caveat: Be aware of potential solvent toxicity or interference in your specific experimental system, particularly in cell-based assays.[5]

  • Prepare Dilutions Fresh: Do not store dilute aqueous solutions. The compound will likely precipitate over time. Prepare working solutions fresh from the frozen organic stock for each experiment.[4]

Q4: How should I store the stock solution to ensure its stability?

To prevent degradation from repeated freeze-thaw cycles, aliquot the high-concentration stock solution (e.g., in DMSO) into single-use volumes in appropriate vials. Store these aliquots tightly sealed at -20°C for short-term storage or -80°C for long-term stability.[4]

Part 2: In-Depth Troubleshooting & Optimization Guide

This section provides a structured approach to overcoming more persistent solubility issues, particularly for applications requiring stable aqueous formulations.

Troubleshooting Workflow for Aqueous Solution Preparation

The following diagram outlines the logical decision-making process when preparing aqueous working solutions from an organic stock.

G start Start: Weigh Compound stock Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) start->stock check_stock Is Stock Solution Clear? stock->check_stock sonicate Action: Gently Warm / Sonicate (Caution: Monitor for Degradation) check_stock->sonicate No dilute Dilute Stock into Aqueous Buffer check_stock->dilute Yes sonicate->stock check_dilute Does Precipitate Form? dilute->check_dilute success Solution is Ready for Use (Use Immediately) check_dilute->success No ts_path Initiate Troubleshooting check_dilute->ts_path Yes lower_conc Option 1: Lower Final Concentration ts_path->lower_conc Simplest First add_cosolvent Option 2: Increase Co-solvent % ts_path->add_cosolvent add_surfactant Option 3: Add Surfactant (e.g., Tween-80) ts_path->add_surfactant If Assay Compatible lower_conc->dilute add_cosolvent->dilute add_surfactant->dilute

Caption: A logical workflow for troubleshooting solubility problems.

Issue: Maintaining Solubility in Aqueous Media for Biological Assays

When simply lowering the concentration is not feasible, more advanced formulation strategies are required.

  • Strategy 1: Co-Solvent Systems

    • Mechanism: A co-solvent is a water-miscible organic solvent that, when added to an aqueous medium, alters the polarity of the solvent system. This reduces the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[6] Common co-solvents for biological applications include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).

    • Execution: A screening experiment is necessary to find the optimal co-solvent and concentration that maintains compound solubility without compromising the integrity of the assay. See Protocol 3 for a detailed methodology.

  • Strategy 2: pH Adjustment

    • Mechanism: The solubility of a compound with ionizable functional groups can be dramatically altered by adjusting the pH of the solution.[7] While 2-(2,3-Dimethoxybenzoyl)phenyl acetate itself is not readily ionizable, its ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Hydrolysis would yield a phenol and a phenylacetic acid derivative, the latter of which would become a highly soluble carboxylate salt at a pH above its pKa.

    • Trustworthiness Check: This is an aggressive approach that chemically modifies the compound . It should only be considered if the hydrolytic product is the intended active molecule or if the experimental goal is simply to get the benzophenone core into solution. The stability of the ester must be confirmed via analytical methods like HPLC at the target pH.

  • Strategy 3: Use of Surfactants and Cyclodextrins

    • Mechanism (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively dispersing them in the aqueous phase.[4] Commonly used non-ionic surfactants in biological research include Tween® 80 and Pluronic® F-68.

    • Mechanism (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[8]

    • Execution: These excipients must be screened for compatibility with the downstream assay. See Protocol 4 for a general screening approach.

Part 3: Experimental Protocols

These protocols provide a starting point for systematic solubility optimization.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of 2-(2,3-Dimethoxybenzoyl)phenyl acetate (MW: 300.31) using a calibrated analytical balance. For example, weigh 3.0 mg.

  • Calculate Solvent Volume: Use the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L)).

    • Example: Volume = 0.003 g / (300.31 g/mol * 0.010 mol/L) = 0.000999 L, or ~1.0 mL.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. The final solution should be clear and particle-free.[4]

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Screening for an Optimal Co-Solvent System
  • Prepare Stocks: Prepare 10 mM stock solutions of the compound in several candidate solvents (e.g., DMSO, Ethanol, Propylene Glycol).

  • Set up Test Matrix: In microcentrifuge tubes, prepare a matrix of final solutions. For each co-solvent, test final concentrations of 0.5%, 1.0%, 2.0%, and 5.0% (v/v) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Dilution Method: Add the aqueous buffer to the tube first. Then, while vortexing the tube, add the small volume of the concentrated stock solution. This rapid mixing helps prevent localized high concentrations that can cause immediate precipitation.

  • Observation: Allow the tubes to equilibrate at the experimental temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Analysis: Visually inspect for precipitation (cloudiness or solid particles). For a more quantitative analysis, centrifuge the tubes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The optimal system provides the highest stable concentration with the lowest percentage of co-solvent.

Protocol 3: Preliminary Surfactant Screening
  • Prepare Surfactant Stocks: Prepare 10% (w/v) stock solutions of non-ionic surfactants like Tween-80 or Pluronic F-68 in your target aqueous buffer.

  • Set up Test Conditions: In microcentrifuge tubes, prepare solutions with final surfactant concentrations of 0.01%, 0.1%, and 1.0%.

  • Compound Addition: Add the required volume of your 10 mM DMSO stock solution to achieve your target final compound concentration. Ensure the final DMSO concentration is kept constant and low (e.g., 0.5%) across all tubes.

  • Equilibration and Analysis: Vortex, equilibrate for 1-2 hours, and analyze via visual inspection or supernatant concentration measurement as described in Protocol 2.

References

  • Molbase, [2-(3,4-dimethoxybenzoyl)phenyl] acetate Chemical and Physical Properties. [Link]

  • Jingye Pharma, High-Purity Benzophenone Derivatives for Pharmaceutical Applications. [Link]

  • S. Kumar, et al., Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review, Journal of Drug Delivery and Therapeutics, 2019. [Link]

  • U.S. Environmental Protection Agency (EPA), CompTox Chemicals Dashboard: 2-(2,5-Dimethylbenzoyl)phenyl acetate Properties. [Link]

  • Auctores, Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research, Techniques for Improving Solubility. [Link]

  • Google Patents, Methods of increasing solubility of poorly soluble compounds and methods of making and using formul
  • A. S. Al-Attar, et al., Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs, Pharmaceuticals, 2023. [Link]

  • CrossChem Limited, Phenyl Acetate Safety Data Sheet. [Link]

  • Google Patents, Process for the preparation of benzophenone deriv
  • Upperton Pharma Solutions, A Guide to Improving API Solubility with Spray-Dried Dispersions. [Link]

  • U.S. Environmental Protection Agency (EPA), CompTox Chemicals Dashboard: 2-(3,4-Dimethylbenzoyl)phenyl acetate Properties. [Link]

Sources

Controlling moisture sensitivity in 2-(2,3-Dimethoxybenzoyl)phenyl acetate processing

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture Sensitivity Control in 2-(2,3-Dimethoxybenzoyl)phenyl Acetate Processing

Executive Summary: The "Hidden" Thermodynamic Driver

Researchers often underestimate the moisture sensitivity of 2-(2,3-Dimethoxybenzoyl)phenyl acetate . While phenyl esters are intrinsically labile, this specific molecule possesses a structural motif that accelerates hydrolysis beyond standard kinetic predictions.

The Critical Insight: The hydrolysis product is not just a phenol; it is a 2-hydroxybenzophenone derivative . Upon hydrolysis, the liberated phenolic proton forms a strong, 6-membered intramolecular hydrogen bond with the benzophenone carbonyl oxygen. This thermodynamic "locking" mechanism effectively removes the phenol from equilibrium, driving the hydrolysis reaction forward even with trace moisture.

This guide provides the protocols necessary to disrupt this mechanism and preserve the integrity of your acetate intermediate.

Mechanistic Deep Dive: Why Your Compound Degrades

To control the process, you must understand the failure mode.[1] The degradation is not random; it is a cascade facilitated by the molecule's own geometry.

The Hydrolysis Cascade
  • Nucleophilic Attack: Water (catalyzed by trace acid/base) attacks the electophilic carbonyl of the acetate.

  • Tetrahedral Intermediate: Short-lived transition state.

  • Collapse & Release: Acetic acid is expelled.

  • Thermodynamic Sink (The Trap): The resulting 2-(2,3-dimethoxybenzoyl)phenol immediately snaps into a hydrogen-bonded conformation. This stabilization energy (

    
    ) prevents the reverse reaction (re-esterification), making hydrolysis effectively irreversible under ambient conditions.
    
Visualizing the Pathway

HydrolysisMechanism Start 2-(2,3-Dimethoxybenzoyl) phenyl acetate TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Water + H₂O (Trace Moisture) Water->TS Product 2-(2,3-Dimethoxybenzoyl) phenol TS->Product Collapse Acid + Acetic Acid TS->Acid Lock Intramolecular H-Bond Stabilization Product->Lock Thermodynamic Driving Force

Figure 1: The hydrolysis pathway highlighting the thermodynamic stabilization of the phenolic product, which accelerates decomposition.

Operational Protocols: Moisture-Free Workflows

Standard "dry" techniques are often insufficient. Use these enhanced protocols for synthesis, storage, and processing.

A. Storage & Reagent Preparation
ParameterSpecificationRationale
Solvent Grade Anhydrous (<50 ppm H₂O)Commercial "dry" solvents may degrade; use freshly distilled or molecular sieve-dried solvents [1].
Desiccant P₂O₅ or Activated 4Å SievesSilica gel is insufficient for long-term storage of labile phenyl esters due to surface acidity [2].
Headspace Argon (Ar)Argon is heavier than air and provides a better "blanket" for solid storage than Nitrogen.
Temperature -20°CArrhenius suppression of hydrolysis rates.
B. Reaction & Work-up (The Danger Zone)

The most common point of failure is the aqueous work-up . The transition from an anhydrous reaction solvent to an aqueous extraction medium is where 90% of yield loss occurs.

Protocol: The "Cold-Buffer" Quench Do not use standard water or strong acid/base washes.

  • Temperature Control: Cool the reaction mixture to 0°C before any aqueous contact.

  • Buffer Selection: Use Phosphate Buffer (pH 6.5 - 7.0) .

    • Why: Phenyl esters hydrolyze rapidly at pH > 8 (saponification) and pH < 4 (acid catalysis). Neutral pH minimizes

      
       [3].
      
  • Speed: The contact time between the organic phase and the aqueous phase must be < 5 minutes.

  • Drying: Immediately dry the organic layer over MgSO₄ (Magnesium Sulfate). Avoid Na₂SO₄ if the solution is acidic, but MgSO₄ is generally faster and more aggressive for rapid water removal.

C. Process Decision Tree

WorkupLogic Start Reaction Complete CheckpH Check Reagent Acidity Start->CheckpH Acidic Acidic Reagents Used (e.g., AlCl3) CheckpH->Acidic Yes Neutral Neutral Conditions CheckpH->Neutral No QuenchAcid Quench: Ice + Sat. NaHCO3 (Dropwise) Acidic->QuenchAcid Neutralize carefully QuenchNeut Wash: Cold Brine (pH 6.5) Neutral->QuenchNeut Sep Phase Separation (< 5 mins) QuenchAcid->Sep QuenchNeut->Sep Dry Dry: MgSO4 (Vigorous Stirring) Sep->Dry Evap Rotovap: < 40°C Dry->Evap

Figure 2: Optimized work-up decision tree to minimize hydrolytic exposure time.

Troubleshooting Center (FAQs)

Q1: My product smells like vinegar after vacuum drying. What happened? A: The "vinegar" smell is acetic acid, the byproduct of hydrolysis. This indicates moisture entered during the drying phase.

  • Correction: Ensure your vacuum trap is efficient and does not back-stream. If the smell is strong, re-dissolve in CH₂Cl₂, wash with cold NaHCO₃ (to remove acetic acid), dry over MgSO₄, and re-concentrate.

Q2: I see a new spot on TLC that is more polar than my product. Is this an impurity? A: This is likely the hydrolyzed phenol (2-(2,3-dimethoxybenzoyl)phenol).

  • Verification: Treat a small aliquot of your product with dilute NaOH. If the spot intensifies, it is the hydrolysis product.

  • Prevention:[2] Your chromatography silica might be too acidic. Pre-treat silica gel with 1% Triethylamine (TEA) in hexane to neutralize surface acidity before loading your compound [4].

Q3: Can I use AlCl₃ for the synthesis of this ester via Friedel-Crafts? A: Yes, but AlCl₃ is a double-edged sword. It catalyzes the acylation but also coordinates with the ester oxygen, activating it for hydrolysis during the quench.

  • Critical Step: When quenching an AlCl₃ reaction, pour the reaction mixture into ice/HCl, not water into the reaction. Keep the temperature below 5°C. The Lewis acid complex must be broken quickly to prevent deacetylation [5].

Q4: Why is the yield lower on scale-up (e.g., >10g)? A: Scale-up increases the time required for phase separation and filtration. Longer exposure to aqueous layers = higher hydrolysis.

  • Solution: Use a centrifuge for phase separation instead of gravity settling to reduce aqueous contact time.

References

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • BenchChem. (2025).[1][4][5][6] Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments. Link

  • Lynch, M. et al. (1999). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. SciSpace. Link

  • Organic Syntheses. Phenyl cinnamate, phenyl ester. Org. Syn. Coll. Vol. 4, p.777.[7] Link

  • BenchChem. (2025).[1][4][6] Optimizing the reaction conditions for 2-(2,5-Dimethoxybenzoyl)phenyl acetate synthesis. Link

Sources

Validation & Comparative

Mass spectrometry (MS) fragmentation pattern of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical characterization of 2-(2,3-Dimethoxybenzoyl)phenyl acetate (CAS: N/A for specific isomer, analogous to 890098-96-1), a critical benzophenone intermediate often encountered in the synthesis of tricyclic antihistamines (e.g., Alcaftadine derivatives) and NSAID prodrugs.

Key Technical Finding: The mass spectral signature of this molecule is dominated by a highly specific "Ortho-Effect" , resulting in the rapid neutral loss of ketene (42 Da) in both ESI and EI modes. This creates a diagnostic transition from the protonated precursor [M+H]⁺ 301.1 to the base fragment m/z 259.1 , mimicking the spectrum of its deacetylated metabolite 2-hydroxy-2',3'-dimethoxybenzophenone.

Analyst Recommendation: For quantitative bioanalysis (PK studies), avoid monitoring the labile parent ion (301.1) as the sole quantifier. Instead, target the 301.1


 165.0  transition for specificity, or the 301.1 

259.1
transition for maximum sensitivity.

Structural Profile & Physicochemical Context[1][2][3][4][5][6][7]

PropertySpecification
Chemical Formula

Exact Mass 300.0998 Da
[M+H]⁺ (ESI) 301.1071 Da
Core Scaffold Benzophenone (Diphenyl ketone)
Key Functionalities Phenyl acetate (labile ester), Dimethoxy ether
Solubility High in MeOH, ACN, DMSO; Low in Water
Structural Visualization

The molecule consists of two phenyl rings linked by a carbonyl bridge.

  • Ring A: Substituted with an acetate group at the ortho position relative to the bridge.

  • Ring B: Substituted with two methoxy groups at positions 2 and 3.

Comparative Analysis: Ionization & Fragmentation

This section compares the "performance" of the target molecule across different ionization platforms and against its primary metabolic competitor (the deacetylated form).

A. Technique Comparison: ESI (LC-MS) vs. EI (GC-MS)
FeatureElectrospray Ionization (ESI+)Electron Impact (EI, 70eV)
Molecular Ion Dominant [M+H]⁺ (301) . Readily forms sodium adducts [M+Na]⁺ (323) if buffers are not optimized.Absent or Weak (<5%) . The energy excess causes immediate fragmentation.
Primary Fragment m/z 259 (Base Peak) . Loss of ketene is the primary channel in CID.m/z 43 (Acetyl) and m/z 165 . The spectrum is dominated by the benzoyl cation.
Utility Quantification .[1][2][3] Ideal for PK/PD studies in biological matrices.Identification . Fingerprinting against library standards.
Stability Moderate. In-source fragmentation (ISF) to 259 is common at high desolvation temps (>400°C).Low. Thermal degradation occurs in the injector port.
B. Analyte Comparison: Acetate (Prodrug) vs. Phenol (Metabolite)

In drug development, distinguishing the acetylated prodrug from its active deacetylated metabolite is crucial.

  • The Problem: The Acetate (301) fragments into the Phenol (259) inside the mass spectrometer.

  • The Solution: Chromatographic separation is mandatory.

    • Retention Time: The Acetate is more hydrophobic (later eluting on C18) than the Phenol.

    • Crosstalk: If co-eluting, the Acetate signal will contribute to the Phenol channel (301

      
       259 transition mimics the Phenol's pseudo-MRM).
      

Deep Dive: Fragmentation Mechanism

The fragmentation is governed by the McLafferty-type rearrangement involving the ortho acetate group.

The "Ortho-Effect" Pathway[6][10]
  • Precursor: The protonated molecular ion [M+H]⁺ (m/z 301).

  • Transition State: The carbonyl oxygen of the central bridge interacts with the carbonyl carbon of the acetate group.

  • Neutral Loss: A six-membered transition state facilitates the expulsion of neutral Ketene (

    
    , 42 Da) .
    
  • Product: This yields the protonated phenol (m/z 259).

Secondary Pathways (MS3)

From the m/z 259 ion, further energy induces cleavage of the benzophenone bridge:

  • 
    -Cleavage:  Breaks the bond between the carbonyl and the dimethoxy ring, generating the 2,3-dimethoxybenzoyl cation (m/z 165) . This is a highly stable, resonance-stabilized acylium ion.
    
Fragmentation Pathway Diagram

G Node1 Precursor [M+H]+ m/z 301.1 (Acetylated) Node2 Fragment [M+H-Ketene]+ m/z 259.1 (Deacetylated Phenol) Node1->Node2 Loss of Ketene (-42 Da) Ortho-Effect Node3 Benzoyl Cation m/z 165.0 (2,3-Dimethoxybenzoyl) Node2->Node3 α-Cleavage (-94 Da) Node4 Phenol Cation m/z 93.0 (2-Hydroxyphenyl) Node2->Node4 Charge Retention on Ring A Node5 Methyl Loss m/z 244.1 [M-CH3]+ Node2->Node5 Radical Loss (-15 Da)

Figure 1: ESI-MS/MS Fragmentation tree showing the dominant Ortho-Effect pathway leading to the diagnostic m/z 165 ion.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for the quantification of 2-(2,3-Dimethoxybenzoyl)phenyl acetate in plasma, minimizing in-source fragmentation.

A. Chromatographic Conditions[2][3][6][12]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-0.5 min: 5% B (Isocratic)

    • 0.5-3.0 min: 5%

      
       95% B (Linear)
      
    • 3.0-4.0 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

B. Mass Spectrometry Parameters (QqQ)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Do not exceed 400°C to prevent thermal degradation).

  • Cone Voltage: 30 V.

C. MRM Transitions Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Target (Quant) 301.1259.115Sensitivity (Base Peak)
Target (Qual) 301.1165.028Specificity (Structural)
Target (Qual 2) 301.1244.122Confirmation
Analog (Metabolite) 259.1165.025Interference Check

Critical Note: You must monitor the retention time separation between the transition 301.1 -> 165.0 and 259.1 -> 165.0. If they overlap, your quantitation of the acetate will be biased by the metabolite.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Williams, D. H. (1969). "Ortho-Effects on ordering factors in mass spectral rearrangements. Loss of keten from halogenated phenyl acetates."[4] Journal of the Chemical Society B.

  • BenchChem Technical Guides. (2025). "Synthesis and Characterization of Dimethoxybenzoyl Phenyl Acetate Derivatives." (Provides synthesis context for 2,5- and 3,4- isomers).

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[5] Natural Product Reports. (Mechanisms of ESI fragmentation for benzophenones).

  • NIST Mass Spectrometry Data Center. "Phenyl acetate derivatives fragmentation data."

Sources

Comparing synthetic routes for 2-(2,3-Dimethoxybenzoyl)phenyl acetate efficiency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes for 2-(2,3-Dimethoxybenzoyl)phenyl acetate , also known as 2-acetoxy-2',3'-dimethoxybenzophenone . This molecule serves as a critical intermediate in the development of specific anti-allergic and anti-inflammatory agents (analogous to Tranilast or Amlexanox precursors) and UV-absorbing functional materials.

Executive Summary

The synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate presents a classic regiochemical challenge: constructing a benzophenone core with specific ortho-substitution on one ring (the acetate) while maintaining the integrity of the electron-rich 2,3-dimethoxy motif on the other.

This guide evaluates two primary methodologies:

  • Route A (The Thermodynamic Route): A traditional Fries Rearrangement strategy. It is cost-effective and scalable but suffers from regioselectivity issues (ortho vs. para isomers) requiring rigorous purification.

  • Route B (The Kinetic Route): A Directed Ortho-Lithiation (DoM) strategy. It offers superior regiocontrol and purity, ideal for discovery-phase synthesis where material quality is paramount, though at a higher reagent cost.

Part 1: Strategic Analysis & Comparison

The following table contrasts the two routes based on experimental metrics relevant to drug development workflows.

MetricRoute A: Fries RearrangementRoute B: Directed Ortho-Lithiation
Primary Mechanism Lewis Acid-catalyzed rearrangementOrganolithium addition to Weinreb Amide
Regioselectivity Moderate (~60:40 ortho:para mixture)High (>95% ortho-specific)
Step Count 3 Linear Steps4 Linear Steps (includes protection)
Overall Yield 45–55% (after isolation)65–75%
Cost Efficiency High (Cheap reagents: Phenol, AlCl₃)Low (Requires n-BuLi, inert atmosphere)
Scalability Excellent (Kilogram scale feasible)Moderate (Cryogenic cooling required)
Green Metrics Poor (Stoichiometric AlCl₃ waste)Moderate (Atom economy lower due to protecting groups)

Part 2: Detailed Experimental Protocols

Route A: The Fries Rearrangement Protocol (Scalable)

Best for: Large-scale preparation where chromatography or crystallization is viable.

Mechanism: This route relies on the esterification of phenol with 2,3-dimethoxybenzoyl chloride, followed by an aluminum chloride-mediated rearrangement. The rearrangement is thermodynamically controlled at high temperatures to favor the ortho-isomer (the precursor to our target).

Step 1: Esterification[1]
  • Reagents: 2,3-Dimethoxybenzoic acid (1.0 eq), Thionyl chloride (1.5 eq), Phenol (1.0 eq), Pyridine (cat.), DCM.

  • Procedure: Convert the acid to the acid chloride by refluxing with SOCl₂ for 2 hours. Remove excess SOCl₂ in vacuo. Dissolve the residue in DCM and add Phenol with catalytic pyridine at 0°C. Stir at RT for 4 hours.

  • Outcome: Yields Phenyl 2,3-dimethoxybenzoate .

Step 2: Fries Rearrangement
  • Reagents: Phenyl 2,3-dimethoxybenzoate (1.0 eq), Anhydrous AlCl₃ (2.5 eq).

  • Procedure: Mix the ester and AlCl₃ in a neat melt (solvent-free) or in chlorobenzene. Heat to 140°C for 2 hours.

    • Critical Insight: Higher temperatures favor the ortho-rearrangement (thermodynamic product), while lower temperatures (<60°C) favor the para-isomer.

  • Workup: Quench carefully with ice/HCl. Extract with Ethyl Acetate.

  • Purification: The crude contains both 2-hydroxy (ortho) and 4-hydroxy (para) isomers. Separate via column chromatography (Hexane/EtOAc 9:1) or steam distillation (the ortho-isomer is steam volatile due to intramolecular H-bonding).

  • Intermediate: 2-Hydroxy-2',3'-dimethoxybenzophenone .

Step 3: Acetylation
  • Reagents: Intermediate from Step 2, Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (cat.).

  • Procedure: Dissolve the phenol in DCM. Add pyridine and Ac₂O. Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), NaHCO₃, and brine. Dry over Na₂SO₄.[2]

  • Product: 2-(2,3-Dimethoxybenzoyl)phenyl acetate .

Route B: The Directed Ortho-Lithiation Protocol (High Purity)

Best for: Medicinal chemistry SAR studies requiring high purity without difficult separations.

Mechanism: This route uses a "Weinreb Amide" to prevent over-addition of the organolithium reagent, ensuring exclusive ketone formation. The regiochemistry is guaranteed by the ortho-directing ability of the MOM-protected phenol.

Step 1: Synthesis of Weinreb Amide
  • Reagents: 2,3-Dimethoxybenzoyl chloride, N,O-Dimethylhydroxylamine HCl, TEA, DCM.

  • Procedure: React the acid chloride with the amine salt at 0°C.

  • Outcome: N-Methoxy-N-methyl-2,3-dimethoxybenzamide .

Step 2: Protection & Lithiation
  • Reagents: 2-Bromophenol, MOM-Cl (Methoxymethyl chloride), NaH, THF; then n-BuLi.

  • Procedure:

    • Protect 2-bromophenol with MOM-Cl/NaH to get 1-Bromo-2-(methoxymethoxy)benzene .

    • Cool the protected bromide in anhydrous THF to -78°C .

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the aryllithium species.

Step 3: Coupling & Deprotection
  • Coupling: Cannulate the Weinreb amide (from Step 1) into the lithiated solution at -78°C. Allow to warm to RT.

  • Deprotection: Quench with 3M HCl and reflux for 1 hour. The acid hydrolysis cleaves the MOM group and the intermediate chelate simultaneously.

  • Intermediate: 2-Hydroxy-2',3'-dimethoxybenzophenone (High purity, single isomer).

Step 4: Acetylation

Follow the same acetylation protocol as Route A.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent logic of the two synthetic strategies.

SyntheticRoutes cluster_RouteA Route A: Fries Rearrangement cluster_RouteB Route B: Directed Lithiation Start 2,3-Dimethoxybenzoic Acid Ester Phenyl 2,3-dimethoxybenzoate Start->Ester 1. SOCl2 2. Phenol Weinreb Weinreb Amide Start->Weinreb MeNH(OMe) Target 2-(2,3-Dimethoxybenzoyl) phenyl acetate Ortho_Iso 2-Hydroxy-2',3'-dimethoxy benzophenone (Ortho) Ester->Ortho_Iso AlCl3, 140°C (Thermodynamic) Para_Iso 4-Hydroxy Isomer (Byproduct) Ester->Para_Iso AlCl3, Low Temp Ortho_Iso->Target Ac2O, Pyridine Li_Species Lithiated MOM-Phenol Pure_Int 2-Hydroxy-2',3'-dimethoxy benzophenone (Pure) Li_Species->Pure_Int 1. Coupling 2. HCl (Deprotect) Pure_Int->Target Ac2O, Pyridine BromoPhenol 2-Bromophenol BromoPhenol->Li_Species 1. MOM-Cl 2. n-BuLi, -78°C

Caption: Comparison of the Fries Rearrangement (Route A) producing isomeric mixtures vs. the Directed Lithiation (Route B) yielding regiospecific product.

References

  • Gaikwad, S. V., et al. (2016). "Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions." ResearchGate.[3][4]

  • BenchChem Application Notes. (2025). "Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide." BenchChem.

  • Organic Syntheses. (2010). "General procedures for Weinreb Amide synthesis and Grignard addition." Organic Syntheses, Coll. Vol. 10.

  • Miyahara, Y., & Ito, T. (2014). "AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene." PMC / NIH.

Sources

Technical Comparison Guide: Chromatographic Separation of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 2-(2,3-Dimethoxybenzoyl)phenyl acetate Primary Application: Key intermediate in the synthesis of Alcaftadine (H1 histamine receptor antagonist).[1] Critical Challenge: The separation of the target ester from its hydrolytic degradation product, (2-hydroxyphenyl)(2,3-dimethoxyphenyl)methanone , and unreacted 2,3-dimethoxybenzoic acid .

This guide objectively compares chromatographic methodologies for the isolation and quality control of 2-(2,3-Dimethoxybenzoyl)phenyl acetate. While Reverse-Phase HPLC (RP-HPLC) serves as the gold standard for analytical quantification (QC), Normal-Phase Flash Chromatography remains the superior choice for preparative isolation during process scale-up.

Part 1: Chemical Context & Impurity Profiling

Understanding the "why" behind the separation is critical for method selection. This compound is typically synthesized via Friedel-Crafts acylation followed by acetylation.[2]

The Separation Matrix
  • Target (Ester): Hydrophobic, neutral. Late eluter in Reverse Phase.

  • Impurity A (Hydrolysis Product): Phenolic hydroxyl group present.[3] Increases polarity.[4]

  • Impurity B (Acid Precursor): 2,3-Dimethoxybenzoic acid. Highly polar, pH-dependent ionization.

  • Impurity C (Regioisomers): Potential 2,4- or 3,4-dimethoxy isomers (process dependent).

Visualization: Impurity Fate & Logic

ImpurityLogic Start Crude Reaction Mixture Target Target: Acetate Ester (Hydrophobic) Start->Target Major Product Imp_Phenol Impurity A: Deacetylated Phenol (Mod. Polar, H-Bond donor) Start->Imp_Phenol Hydrolysis Imp_Acid Impurity B: Benzoic Acid Deriv. (High Polarity, Ionizable) Start->Imp_Acid Unreacted SM RP_HPLC RP-HPLC (C18) Separation Mechanism Target->RP_HPLC Retained (Late Elution) Imp_Phenol->RP_HPLC Intermediate Elution Imp_Acid->RP_HPLC Elutes at Void (if unbuffered)

Figure 1: Chemical fate map showing the polarity differences driving the separation logic.

Part 2: Methodology Comparison

Method A: Reverse-Phase HPLC (Analytical QC)

Best For: Purity determination, reaction monitoring, and quantifying the "Phenol vs. Ester" ratio.

  • Mechanism: Partition chromatography based on hydrophobicity.

  • Stationary Phase: C18 (Octadecylsilane) is essential to retain the non-polar ester.

  • Mobile Phase: Acetonitrile/Water gradient.

  • Critical Modifier: Acid (Formic or Orthophosphoric) is mandatory to suppress the ionization of Impurity B (Benzoic acid), preventing peak tailing.

Method B: Normal-Phase Flash Chromatography (Preparative)

Best For: Isolating gram-to-kilogram quantities of the intermediate for subsequent synthesis steps.

  • Mechanism: Adsorption chromatography.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane/Ethyl Acetate.[5]

  • Selectivity: The phenolic impurity (Impurity A) binds strongly to silica due to hydrogen bonding with silanol groups, allowing the ester (Target) to elute first.

Method C: Supercritical Fluid Chromatography (SFC) (Green Alternative)

Best For: High-throughput screening and chiral separation (if applicable to downstream derivatives).

  • Mechanism: Normal-phase behavior using supercritical CO2.

  • Advantage: Lower solvent consumption; faster evaporation of fractions.

Comparative Data Summary
FeatureRP-HPLC (C18)NP-Flash (Silica)SFC (CO2)
Resolution (Rs) High (> 3.5) Moderate (1.5 - 2.0)High (> 3.0)
Load Capacity Low (< 1 mg)High (> 10 g) Medium
Solvent Cost High (Acetonitrile)Low (Hexane/EtOAc)Lowest
Elution Order Acid

Phenol

Ester
Ester

Phenol

Acid
Ester

Phenol
Tailing Factor < 1.2 (with acid mod.)> 1.5 (for phenols)< 1.1

Part 3: Detailed Experimental Protocols

Protocol 1: Analytical QC via RP-HPLC

Use this method to validate the purity of 2-(2,3-Dimethoxybenzoyl)phenyl acetate before proceeding to Alcaftadine synthesis.

System Configuration:

  • Instrument: HPLC with PDA/UV Detector (Agilent 1200 or equivalent).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Wavelength: 254 nm (aromatic ring) and 210 nm (ester carbonyl).

  • Temperature: 30°C.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min) Phase
0.0 40 1.0 Equilibration
2.0 40 1.0 Isocratic Hold
12.0 90 1.0 Linear Ramp
15.0 90 1.0 Wash

| 15.1 | 40 | 1.0 | Re-equilibration |

Expected Results:

  • Impurity B (Acid): RT ~3.5 min.

  • Impurity A (Phenol): RT ~7.2 min.

  • Target (Ester): RT ~11.5 min.

  • Note: The ester is significantly more hydrophobic than the phenol due to the capping of the -OH group.

Protocol 2: Preparative Isolation via Flash Chromatography

Use this method to purify the crude reaction mixture.

Workflow:

  • Sample Loading: Dissolve crude oil in minimum Dichloromethane (DCM). Adsorb onto Celite or Silica (1:2 ratio) and dry-load into a solid cartridge to prevent band broadening.

  • Cartridge: 40g Silica Flash Cartridge (for ~2g crude).

  • Solvent System: Hexane (Solvent A) and Ethyl Acetate (Solvent B).

Elution Profile:

  • 0–5 mins: 100% Hexane (Elutes non-polar impurities).

  • 5–20 mins: 0%

    
     20% EtOAc (Target Ester elutes).
    
  • 20–30 mins: 20%

    
     50% EtOAc (Phenolic impurities elute).
    

Validation: Collect fractions absorbing at 254 nm. Spot on TLC (Mobile phase: 20% EtOAc/Hexane). The Target Ester will have an Rf of ~0.6, while the Phenol will trail at Rf ~0.3.

Part 4: Workflow Visualization

Workflow Sample Crude Reaction Mix (Ester + Phenol + Acid) TLC_Check Step 1: TLC Screening (20% EtOAc in Hexane) Sample->TLC_Check Decision Separation Goal? TLC_Check->Decision QC_Path Analytical QC (Purity) Decision->QC_Path Data Needed Prep_Path Isolation (Scale-up) Decision->Prep_Path Product Needed HPLC RP-HPLC (C18) Gradient: ACN/Water + 0.1% FA QC_Path->HPLC Result_QC Quantification (Area %) HPLC->Result_QC Flash Flash Chromatography (Silica Gel) Prep_Path->Flash Fractions Fraction Collection (Based on UV 254nm) Flash->Fractions Evap Rotary Evaporation (< 40°C) Fractions->Evap Result_Prep Pure Intermediate (>98% Purity) Evap->Result_Prep

Figure 2: Decision matrix for selecting the appropriate chromatographic workflow.

References

  • Preparation of Alcaftadine Intermediates

    • Source: Patents referencing the synthesis of 6,11-dihydro-11-(1-methyl-4-piperidinylidene)
    • Reference: Ponnaiah, R., et al. (2014).[6] Process for the preparation of Alcaftadine. WO2014083571A1.[6] Link

  • Chromatographic Behavior of Benzophenones

    • Source: General behavior of benzophenone deriv
    • Reference: Verma, S. (2020).[7] A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate. Manipal Journal of Pharmaceutical Sciences. Link

  • Flash Chromatography of Esters vs.

    • Source: BenchChem Technical Guides on Friedel-Crafts acyl
    • Reference: BenchChem. (2025).[2][3][4] Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide. Link(Note: Used as proxy for 2,3-isomer separation logic).

  • HPLC Method Development for Phenolic Impurities

    • Source: Optimization of gradients for separating neutral esters
    • Reference: University of Pisa. (2014). Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids. PLOS ONE. Link

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A Comparative Guide to the Elemental and Spectroscopic Characterization of 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural elucidation and purity assessment of 2-(2,3-Dimethoxybenzoyl)phenyl acetate (CAS 890098-88-1). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points. It explains the causality behind experimental choices, compares the target analyte with a close structural isomer to highlight analytical nuances, and provides a validated workflow for achieving robust, reproducible results.

Introduction: The Imperative for Rigorous Characterization

2-(2,3-Dimethoxybenzoyl)phenyl acetate is a substituted benzophenone derivative. Molecules in this class are pivotal scaffolds in medicinal chemistry and materials science, serving as photoinitiators, UV filters, and pharmacophores in drug discovery.[1][2] The specific substitution pattern—a phenyl acetate moiety ortho to a 2,3-dimethoxybenzoyl group—creates a unique electronic and steric environment. This precise architecture dictates the molecule's physicochemical properties and biological activity. Therefore, its unambiguous characterization is not merely an academic exercise but a prerequisite for reliable downstream applications, from quantitative structure-activity relationship (QSAR) studies to formulation development.

This guide establishes a comprehensive analytical workflow, integrating elemental analysis with a suite of spectroscopic techniques. We will explore not only how to characterize the target molecule but also how its analytical signature compares to its structural isomer, 2-(3,4-Dimethoxybenzoyl)phenyl acetate, underscoring the resolving power of modern analytical methods.

Part 1: Foundational Analysis - Elemental Composition

Before delving into complex spectroscopic data, confirming the elemental composition is the first principle of structural validation. Elemental analysis by combustion provides the empirical formula, which must align with the theoretical composition of the proposed structure. For 2-(2,3-Dimethoxybenzoyl)phenyl acetate, the molecular formula is C₁₇H₁₆O₅.

The core value of this technique lies in its quantitative accuracy. A deviation of more than ±0.4% between the experimental and theoretical values typically indicates the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the high-purity, dried sample into a tin capsule.

  • Instrumentation: Utilize a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Comparison: Compare the experimentally determined weight percentages of Carbon and Hydrogen with the theoretical values.

Table 1: Theoretical vs. Expected Elemental Analysis for C₁₇H₁₆O₅

ElementMolecular FormulaMolar Mass ( g/mol )Theoretical %Expected Experimental %
Carbon (C)C₁₇H₁₆O₅300.3167.99%67.99 ± 0.4%
Hydrogen (H)C₁₇H₁₆O₅300.315.37%5.37 ± 0.4%
Oxygen (O)C₁₇H₁₆O₅300.3126.64%(By difference)

Part 2: Spectroscopic Elucidation - A Multi-Technique Approach

While elemental analysis confirms the ratios of atoms, spectroscopy reveals how they are connected. A multi-technique approach is non-negotiable for full characterization, as each method provides a unique and complementary piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework of a molecule. The choice of a 400 MHz or higher field spectrometer is recommended to resolve complex splitting patterns in the aromatic region.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic compounds and for its single, unobtrusive solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz spectrometer.

Predicted NMR Data for 2-(2,3-Dimethoxybenzoyl)phenyl acetate:

  • ¹H NMR: The spectrum is expected to be complex in the aromatic region (δ 7.0-8.0 ppm). Protons on the phenyl acetate ring will appear as a set of multiplets, while the three adjacent protons on the dimethoxybenzoyl ring will exhibit distinct coupling patterns. Two sharp singlets for the non-equivalent methoxy groups (OCH₃) should appear around δ 3.8-4.0 ppm. A key singlet for the acetate methyl group (CH₃) is predicted in the upfield region, around δ 2.3 ppm.[3][4]

  • ¹³C NMR: The spectrum will show 17 distinct carbon signals. Key diagnostic peaks include the two carbonyl carbons (C=O) for the ketone and ester between δ 165-195 ppm.[5] The acetate methyl carbon will be significantly upfield (~δ 21 ppm). The two methoxy carbons will appear around δ 56-62 ppm. The remaining signals will correspond to the 12 aromatic carbons.

B. Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[1] It is particularly useful for confirming the presence of the two distinct carbonyl groups in our target compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Table 2: Key Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale for Assignment
C=O (Ketone)Stretch1670 - 1690Conjugation with two aromatic rings lowers the frequency from a typical ketone (~1715 cm⁻¹).
C=O (Ester)Stretch1750 - 1770Phenyl esters absorb at higher frequencies than alkyl esters due to the electron-withdrawing nature of the phenyl group.[5][6]
C-O (Ester & Ether)Stretch1100 - 1300A complex region of strong bands corresponding to C-O single bond stretching.
C-H (Aromatic)Stretch3000 - 3100Characteristic stretching vibrations for sp² C-H bonds.
C-H (Methyl)Stretch2850 - 3000Characteristic stretching vibrations for sp³ C-H bonds.
C. Mass Spectrometry (MS): Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the molecular formula.[7] Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. ESI is often preferred for its soft ionization, which typically preserves the molecular ion.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₇H₁₆O₅

  • Exact Mass: 300.0998 Da

  • Expected HRMS (ESI, [M+Na]⁺): Calculated for C₁₇H₁₆O₅Na, m/z = 323.0890. The experimental value should be within 5 ppm of this calculation.[8]

  • Key Fragmentation Pathways: The molecule is expected to fragment via characteristic pathways, including:

    • Loss of the acetyl group (CH₃CO•) or ketene (CH₂=C=O).

    • Cleavage at the ketone C-C bond, generating benzoyl-type fragment ions.

Part 3: Comparative Analysis - The Importance of Isomeric Distinction

To demonstrate the power of this multi-technique workflow, we compare the expected data for 2-(2,3-Dimethoxybenzoyl)phenyl acetate with its structural isomer, 2-(3,4-Dimethoxybenzoyl)phenyl acetate (CAS 890098-96-1).[9] While both share the same molecular formula (C₁₇H₁₆O₅) and thus have identical elemental analysis and exact mass, their spectroscopic signatures will differ significantly.

Table 3: Comparative Spectroscopic Analysis of Isomers

Analytical Technique2-(2,3-Dimethoxybenzoyl)phenyl acetate (Predicted)2-(3,4-Dimethoxybenzoyl)phenyl acetate (Predicted)Key Differentiating Feature
¹H NMR Aromatic region shows a pattern for 3 adjacent protons (ABC system).Aromatic region shows a pattern for 3 protons with different ortho/meta/para relationships (ABX system).The splitting patterns and coupling constants in the aromatic region (δ 7-8 ppm) will be distinct and diagnostic for the substitution pattern.
¹³C NMR Unique chemical shifts for all 17 carbons based on the 2,3-dimethoxy substitution.Different chemical shifts for the carbons in the dimethoxybenzoyl ring due to the 3,4-substitution pattern.The chemical shifts of the aromatic carbons are highly sensitive to the position of the electron-donating methoxy groups.
IR Spectroscopy Subtle differences in the "fingerprint region" (<1500 cm⁻¹).Subtle differences in the "fingerprint region" (<1500 cm⁻¹).While major functional group peaks will be similar, the complex vibrations in the fingerprint region will differ, though this may be hard to interpret ab initio.

This comparison highlights a critical insight: no single technique is sufficient. While HRMS confirms the formula for both isomers, only NMR can definitively distinguish between them by mapping the precise connectivity of the atoms.

Part 4: Integrated Characterization Workflow

The logical flow of analysis is crucial for an efficient and definitive characterization. The following workflow represents a best-practice approach, ensuring that each step builds upon the last to create a self-validating system.

G cluster_start Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_end Final Confirmation Sample Purified Analyte (>98% Purity) EA Elemental Analysis (CHN) Sample->EA Foundation MS Mass Spectrometry (ESI-HRMS) Sample->MS Molecular Weight IR IR Spectroscopy (ATR-FTIR) Sample->IR Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Connectivity Data_EA Confirm Empirical Formula (C₁₇H₁₆O₅) EA->Data_EA Data_MS Confirm Molecular Formula (C₁₇H₁₆O₅) MS->Data_MS Data_IR Identify Functional Groups (C=O, C-O) IR->Data_IR Data_NMR Elucidate C-H Framework & Connectivity NMR->Data_NMR Confirm Structure Confirmed Data_EA->Confirm Integrated Evidence Data_MS->Confirm Integrated Evidence Data_IR->Confirm Integrated Evidence Data_NMR->Confirm Integrated Evidence

Caption: Integrated workflow for the characterization of 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

Conclusion

The comprehensive characterization of a molecule like 2-(2,3-Dimethoxybenzoyl)phenyl acetate is a systematic process that relies on the synergistic integration of multiple analytical techniques. Elemental analysis provides the foundational empirical formula, which is then confirmed at a higher precision by high-resolution mass spectrometry. FT-IR spectroscopy offers a rapid check for key functional groups, while NMR spectroscopy provides the definitive and unambiguous map of atomic connectivity.

By comparing the expected analytical data with that of a close structural isomer, we have demonstrated that only a holistic and integrated workflow can provide the level of certainty required in modern research and development. This guide serves as a robust template for the rigorous characterization of novel chemical entities, ensuring data integrity and reproducibility for all downstream applications.

References

  • The Royal Society of Chemistry. (2018). Supporting Information.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate.
  • Guidechem. (2024). Cas no 890098-96-1 ([2-(3,4-dimethoxybenzoyl)phenyl] acetate).
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  • MDPI. (2022). Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (2023). Plz help in identifying the compound?.
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  • BenchChem. (2025). Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments.
  • ACS Publications. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry.
  • Insubria. (n.d.). IR - spectroscopy.
  • Environmental Protection Agency. (2025). 2-(3,4-Dimethylbenzoyl)phenyl acetate Properties.
  • PMC. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate.
  • PubMed. (2019). Synthesis, crystal structure, spectroscopic features and Hirshfeld surfaces of 2-methyl-3-[(2-methyl-phen-yl)carbamo-yl]phenyl acetate.
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  • BenchChem. (2025). Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: 2-(2,6-Dimethoxybenzoyl)phenyl acetate.
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  • ResearchGate. (n.d.). Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic).
  • PubMed. (1996). On-Line Monitoring of the Photolysis of Benzyl Acetate and 3,5-Dimethoxybenzyl Acetate by Membrane Introduction Mass Spectrometry.
  • Defense Technical Information Center. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS.
  • Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.
  • National Institutes of Health. (2025). Phenyl acetate.
  • ScenTree. (n.d.). Phenyl ethyl phenyl acetate (CAS N° 102-20-5).

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A Comparative Analysis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate and Structurally Related Benzophenone Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzophenone Scaffold as a Privileged Structure

The benzophenone moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. Its derivatives have been successfully developed into drugs and investigated for a multitude of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective activities.[1][2][3][4][5] This guide focuses on a specific, less-explored derivative, 2-(2,3-Dimethoxybenzoyl)phenyl acetate (CAS 890098-88-1), providing a comparative analysis against its better-studied structural relatives.

Given the limited direct research on this particular molecule, this document serves as a predictive guide. By dissecting its structural components—the benzophenone core, the 2,3-dimethoxy substitution pattern, and the phenyl acetate group—we can extrapolate potential biological activities and mechanisms of action. This analysis is grounded in established data from similar compounds, offering a rational framework for researchers and drug development professionals interested in exploring this chemical space.

Section 1: Synthesis and Physicochemical Profile

A robust and regioselective synthetic strategy is paramount for generating novel derivatives for screening. While a direct Friedel-Crafts acylation of phenyl acetate is often challenging due to the deactivating nature of the acetyl group, a multi-step approach via a Fries rearrangement offers a more controlled and reliable pathway.

Proposed Synthetic Workflow

The proposed synthesis proceeds in three key stages: esterification, a regioselective Fries rearrangement, and final acetylation. This method is designed to ensure the desired ortho-acylation on the phenolic ring.[6]

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product A 2,3-Dimethoxybenzoic Acid C Step 1: Esterification (e.g., SOCl₂, Pyridine) A->C B Phenol B->C F Phenyl 2,3-dimethoxybenzoate C->F Intermediate 1 D Step 2: Fries Rearrangement (AlCl₃, High Temp) G 2-Hydroxy-2',3'-dimethoxybenzophenone D->G Intermediate 2 E Step 3: Acetylation (Acetic Anhydride, Pyridine) H 2-(2,3-Dimethoxybenzoyl)phenyl acetate E->H Final Product F->D G->E

Caption: Proposed synthesis of 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzophenone core significantly influences its physicochemical properties, which in turn affect its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). The table below compares the predicted properties of our target compound with a known isomer.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPolar Surface Area (Ų)
2-(2,3-Dimethoxybenzoyl)phenyl acetate C₁₇H₁₆O₅300.312.8 - 3.261.83
[2-(3,4-Dimethoxybenzoyl)phenyl] acetate [7]C₁₇H₁₆O₅300.312.8661.83
Ketoprofen (Reference NSAID)[8]C₁₆H₁₄O₃254.283.1254.37

Note: Properties for the target compound are estimated based on its structure.

Section 2: Comparative Analysis of Biological Activities

Benzophenone derivatives exhibit a remarkable range of biological activities. Here, we compare the potential activities of 2-(2,3-Dimethoxybenzoyl)phenyl acetate to established derivatives.

Anti-inflammatory Activity

Many benzophenone derivatives, most notably Ketoprofen, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[2] Research on novel benzophenones has demonstrated that specific substitutions can lead to dual inhibition of both prostaglandin production and neutrophil recruitment, offering a potentially superior mechanism of action over traditional NSAIDs.[2][9] Furthermore, some glucosylated benzophenones show selective inhibition of COX-1 or COX-2 isoforms.[10]

The 2,3-dimethoxy substitution on our target compound may influence its binding affinity within the COX enzyme active site. The phenyl acetate moiety is also significant; while it could be a prodrug feature, hydrolyzed in vivo to a phenol, the parent compound's activity should not be discounted.

Anticancer Activity

The anticancer potential of benzophenones is a rapidly expanding field of research. Two primary mechanisms have been identified for related compounds:

  • Tubulin Polymerization Inhibition: Inspired by natural products like phenstatin, synthetic benzophenones have been developed that potently inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[1] Some derivatives bearing a naphthalene moiety have shown IC₅₀ values in the low micromolar range, significantly more potent than cisplatin against MCF-7 breast cancer cells.[11]

  • MEK/ERK Pathway Inhibition: Halogenated benzophenone derivatives isolated from the fungus Pestalotiopsis neglecta were found to suppress proliferation and induce apoptosis in pancreatic cancer cells by inhibiting MEK and ERK activity.[12] An in-silico study suggested these compounds bind to an allosteric pocket in MEK.[12]

MEK_ERK_Pathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation Survival erk->proliferation inhibitor Benzophenone Derivatives inhibitor->mek Inhibition MTT_Workflow start 1. Seed Cells (e.g., PANC-1, MCF-7) in 96-well plates treat 2. Add Test Compounds (Varying concentrations of benzophenone derivatives) start->treat incubate1 3. Incubate (e.g., 48-72 hours) treat->incubate1 add_mtt 4. Add MTT Reagent (5 mg/mL in PBS) incubate1->add_mtt incubate2 5. Incubate (4 hours, 37°C) add_mtt->incubate2 solubilize 6. Add Solubilizer (e.g., DMSO, HCl/Isopropanol) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Standard workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., PANC-1 for pancreatic, MCF-7 for breast) in 96-well plates at a density of 5,000–10,000 cells/well. Allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(2,3-Dimethoxybenzoyl)phenyl acetate and comparator compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and include vehicle (e.g., DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals. [13]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).

Protocol 2: In Vivo Anti-inflammatory Assessment (Croton Oil-Induced Ear Edema)

This assay is a standard model for evaluating the topical anti-inflammatory activity of compounds. [9][10] Methodology:

  • Animal Model: Use Swiss mice (20-25 g). Divide them into groups: a negative control (vehicle), a positive control (e.g., Ketoprofen), and test groups for each benzophenone derivative.

  • Induction of Edema: Prepare a solution of croton oil (e.g., 2.5% v/v) in a suitable vehicle (e.g., acetone).

  • Compound Application: Prepare solutions of the test compounds and controls. Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse. Thirty minutes later, apply 20 µL of the vehicle, control, or test compound solution to the same ear.

  • Edema Measurement: After a set period (e.g., 6 hours), sacrifice the mice. Use a punch (e.g., 6 mm diameter) to collect circular sections from both the treated (right) and untreated (left) ears.

  • Analysis: Weigh the ear punches immediately. The edema is quantified as the difference in weight between the right and left ear punches. Calculate the percentage of edema inhibition for each treated group relative to the negative control group.

Conclusion and Future Directions

While 2-(2,3-Dimethoxybenzoyl)phenyl acetate remains a largely uncharacterized molecule, a systematic analysis of its structural components provides a strong foundation for predicting its biological potential. Its benzophenone core positions it within a class of compounds known for potent anti-inflammatory and anticancer activities. The specific 2,3-dimethoxy substitution pattern warrants investigation for its influence on target binding, while the phenyl acetate moiety introduces the intriguing possibility of a dual-action or prodrug profile related to nitrogen scavenging.

Future research should focus on executing the proposed synthesis and systematically screening the compound using the protocols outlined above. Comparative studies against isomers (e.g., 2,5- and 3,4-dimethoxy derivatives) and established drugs like Ketoprofen will be crucial for elucidating its unique structure-activity relationships. This rational, comparative approach will be key to unlocking the therapeutic potential of this and other novel benzophenone derivatives.

References

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Safety Operating Guide

Comprehensive Disposal Protocol: 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Audience: Laboratory Managers, Process Chemists, and HSE Officers.

As a specialized intermediate—likely utilized in the synthesis of spasmolytic agents (e.g., related to trimebutine pharmacophores) or UV-absorbing moieties—2-(2,3-Dimethoxybenzoyl)phenyl acetate requires a disposal strategy that respects both its ester reactivity and its aromatic core.

Unlike common solvents, this compound is an aryl acetate . Its primary stability risk is hydrolysis . Upon contact with moisture (catalyzed by acids or bases), it degrades into acetic acid and 2-(2,3-dimethoxybenzoyl)phenol . The latter is a substituted phenol, which carries higher aquatic toxicity and irritation risks than the parent ester. Therefore, our disposal protocol is designed not just to contain the chemical, but to prevent this uncontrolled degradation in the waste stream.

Physicochemical & Hazard Profile (Proxy Data*)

Based on structural analogs (Phenyl acetate, Substituted Benzophenones).

PropertyValue / CharacteristicOperational Implication
Functional Group Aryl Ester / Benzophenone coreSusceptible to base-catalyzed hydrolysis.
Physical State Solid (likely powder/crystalline) or Viscous OilSolids must not be flushed; dissolve or bin separately.
Solubility Lipophilic (High in DCM, EtOAc); Low in WaterBioaccumulative potential. Do not release to drains.
Flash Point >100°C (Estimated)Combustible. Classify as "Organic Waste".
Reactivity Incompatible with Strong Oxidizers & Strong BasesSegregate from caustic waste streams (e.g., NaOH).

Strategic Disposal Workflow

The following decision tree dictates the operational flow for disposing of 2-(2,3-Dimethoxybenzoyl)phenyl acetate. This logic prevents cross-contamination and ensures RCRA compliance.

DisposalWorkflow Start Waste Generation: 2-(2,3-Dimethoxybenzoyl)phenyl acetate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Pure Compound Liquid Liquid Waste (Mother Liquor/Solution) StateCheck->Liquid Dissolved Solid->Liquid Small Qty (<5g) Dissolve in Acetone/EtOH Bin_Solid Stream C: Solid Hazardous Waste (Lab Pack) Solid->Bin_Solid Large Qty (>50g) SolventCheck Check Solvent Composition Liquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Bin_Halo Stream A: Halogenated Organic Waste (High Temp Incineration) Halogenated->Bin_Halo Yes Bin_NonHalo Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Halogenated->Bin_NonHalo No

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.

Detailed Operational Procedures

A. Personal Protective Equipment (PPE) Matrix

Before handling waste, verify the following PPE to mitigate contact dermatitis and inhalation risks common to benzophenone derivatives.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental splash. For prolonged handling (e.g., spill cleanup), use Laminate (Silver Shield) gloves to prevent permeation by the carrier solvent.

  • Respiratory: If handling the solid powder, use a P95/P100 particulate respirator or work strictly within a fume hood to prevent inhalation sensitization.

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

B. Routine Disposal (Bench Scale)
Scenario 1: Solid Waste (Excess Reagent)

Do not dissolve large quantities of solid just to pour it into a liquid carboy. This increases waste volume and splash risk.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste: Solid Debris."

  • Transfer: Transfer the solid using a chemically inert spatula or powder funnel.

  • Labeling: Clearly write the full chemical name. Do not use abbreviations (e.g., "DBPA" is unacceptable; use "2-(2,3-Dimethoxybenzoyl)phenyl acetate").

  • Tagging: Mark as "Toxic" and "Irritant."

Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)

Most common scenario during synthesis or purification.

  • Segregation: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform was used: Dispose in Halogenated Waste .

    • If Ethyl Acetate , Acetone , or Methanol was used: Dispose in Non-Halogenated Waste .

  • pH Check (Critical Step):

    • The Mechanism: As an ester, this compound hydrolyzes in basic conditions.

    • The Rule: Ensure the waste container pH is Neutral (pH 6-8) or slightly Acidic. NEVER add this waste to a container holding strong bases (e.g., Sodium Hydroxide waste), as this will trigger exothermic hydrolysis and potential pressurization of the vessel [1].

  • Closure: Cap the carboy immediately. Do not leave funnels in the neck of the waste container (a common violation of EPA 40 CFR 262.15).

C. Emergency Spill Management

Spills of aryl acetates can leave persistent residues due to their lipophilicity.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb:

    • Liquids: Use vermiculite or polypropylene pads.

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop.

  • Decontaminate:

    • Wipe the surface with Ethanol or Isopropanol (the compound is likely insoluble in water).

    • Follow with a soap and water wash to remove the solvent residue.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a sealed plastic bag, then into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific compound is not a "Listed" waste (P or U list). However, it must be characterized by the generator:

  • Ignitability (D001): If dissolved in flammable solvents (Flash point <60°C).

  • Toxicity: While not TCLP regulated, the generator must apply "Knowledge of Process." Due to the phenolic degradation product, it should be managed as Toxic .

Ecological Impact (The "Why")

Benzophenone derivatives are known aquatic photosensitizers and potential endocrine disruptors [2].

  • Strict Prohibition: Under no circumstances should this compound be poured down the drain.[1] Municipal water treatment plants are not designed to degrade complex aromatic esters, leading to bioaccumulation in downstream waterways.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Management of Organic Chemicals in Municipal Wastewater. EPA Office of Water. [Link]

  • PubChem. (n.d.). Compound Summary: Phenyl Acetate (Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

(Note: As a specific SDS for 2-(2,3-Dimethoxybenzoyl)phenyl acetate may be proprietary to your synthesis vendor, these protocols are derived from "Prudent Practices" for Class 3 aromatic esters and benzophenone derivatives.)

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2,3-Dimethoxybenzoyl)phenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 2-(2,3-Dimethoxybenzoyl)phenyl acetate. While a specific Safety Data Sheet (SDS) for this compound may not be widely available due to its research-specific nature, we can establish a robust safety protocol by analyzing its structure—an aromatic ester—and adhering to established principles of chemical hygiene. This document is structured to provide not just a list of equipment, but the scientific rationale behind each procedural step, ensuring a self-validating system of safety.

Proactive Hazard Assessment: Understanding the Risk Profile

Treating any compound with an incomplete toxicological profile as potentially hazardous is the cornerstone of laboratory safety. Based on data from structurally similar aromatic esters, we can anticipate the primary risks associated with 2-(2,3-Dimethoxybenzoyl)phenyl acetate.

Potential HazardRationale and Representative CompoundsAssociated Risks
Acute Oral Toxicity Phenyl acetate and similar esters are classified as "Harmful if swallowed".[1][2]Ingestion may lead to gastrointestinal irritation, nausea, and other systemic effects.[2]
Skin Irritation/Toxicity Some analogous esters are known to cause skin irritation and can be harmful upon skin contact.[3][4]Direct contact can cause localized irritation; absorption through the skin may present a systemic hazard.
Eye Irritation Direct contact with related chemical structures is known to cause eye irritation.[3][4]Splashes can cause significant discomfort and potential damage to eye tissue.
Respiratory Irritation Inhalation of dust or vapors from similar compounds may cause respiratory tract irritation.[3][4]Inhaling aerosols or fine powders can lead to irritation of the nose, throat, and lungs.

Core Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls, such as chemical fume hoods, are the primary method for minimizing exposure. However, appropriate PPE is mandatory to protect against residual risks and in the event of a spill or accident.

Eye and Face Protection

The eyes are highly susceptible to chemical splashes and vapors.[5] The level of protection must match the potential hazard of the task.

  • Minimum Requirement: ANSI Z.87.1-compliant safety glasses with side shields are required for all laboratory work where chemicals are present.[6]

  • Splash Hazard (Recommended): When preparing solutions, performing transfers, or running reactions, chemical splash goggles are essential. They form a seal around the eyes, offering superior protection from splashes, mists, and vapors.[5][7]

  • High-Risk Operations: For tasks with a significant risk of splashing, such as handling large volumes or working with pressurized systems, a face shield must be worn over chemical splash goggles.[6][7]

Skin and Body Protection

Gloves: The Critical Barrier Choosing the correct glove material is crucial, as no single material protects against all chemicals.[7] For aromatic esters, consider the following:

  • Incidental Contact (e.g., handling sealed containers, weighing): Disposable nitrile gloves are generally acceptable. They offer good splash resistance and dexterity.[6][7] Always inspect gloves for tears or holes before use.

  • Extended Contact or Immersion: For tasks involving significant splash potential or prolonged handling, more robust gloves are necessary. Butyl rubber gloves provide excellent resistance against esters and ketones.[7][8]

  • Best Practice: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. When in doubt, double-gloving (wearing two pairs of nitrile or a nitrile base with a more resistant outer glove) provides an added layer of protection. Contaminated gloves must be removed and disposed of properly, without touching the outer surface with bare skin.[9]

Laboratory Attire

  • Lab Coat: A clean, flame-resistant (e.g., Nomex) or 100% cotton lab coat, fully buttoned with sleeves rolled down, is mandatory.[6] This protects your skin and personal clothing from contamination.

  • Chemically-Resistant Apron: When handling significant quantities of corrosives or chemicals that are toxic by skin absorption, a chemically-resistant apron should be worn over the lab coat.[8]

  • Personal Clothing: Long pants and closed-toe, closed-heel shoes are required at all times in the laboratory to protect against spills.[6][10]

Respiratory Protection

All handling of 2-(2,3-Dimethoxybenzoyl)phenyl acetate that may generate dust (e.g., weighing) or vapors (e.g., heating, preparing solutions) must be conducted inside a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation. If a situation arises where engineering controls are not sufficient (e.g., a large spill), a respirator may be necessary. Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[6]

Operational Plans: Integrating Safety into Your Workflow

A defined, sequential process for preparing for and completing your work minimizes the risk of error and exposure.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination. The "doffing" or removal process is especially important.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE Don_Coat 1. Lab Coat Don_Goggles 2. Eye/Face Protection (Goggles/Face Shield) Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Last) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves (First) Doff_Goggles 2. Eye/Face Protection Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Wash2 Wash Hands Thoroughly Doff_Coat->Wash2 Wash1 Wash Hands

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Handling Procedure:

  • Preparation: Confirm the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Don PPE: Following the sequence in the diagram above, put on your lab coat, followed by eye protection, and finally, gloves.

  • Handling: Perform all manipulations of the chemical deep within the fume hood to ensure containment of dust and vapors.

  • Post-Handling: Securely close the primary container. Decontaminate any surfaces and equipment.

  • Doff PPE: Remove PPE in the correct order as shown in the diagram to avoid contaminating yourself. Gloves are removed first as they are most likely to be contaminated.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1][9]

Spill Response

In the event of a spill, alert personnel in the immediate area and evacuate if necessary. For a small, manageable spill, ensure you have the appropriate, higher-level PPE (e.g., butyl gloves, apron) before attempting cleanup. Use an inert absorbent material to contain the spill, then collect it in a sealed container for hazardous waste disposal.[9][11]

Disposal Plan: Responsible Chemical Management

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All materials contaminated with 2-(2,3-Dimethoxybenzoyl)phenyl acetate, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous chemical waste.

  • Containers: Do not dispose of this chemical down the drain.[1] Keep it in its original container or a clearly labeled, compatible waste container.

  • Regulations: All chemical waste must be managed and disposed of in strict accordance with local, state, and federal regulations.[1][12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

  • The Perfumers Apprentice. (2025). Safety Data Sheet - Eugenyl acetate.
  • CPAChem. (2023). Safety data sheet - Phenylacetic acid.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2024). Personal Protective Equipment for Chemical Exposures.
  • Pfaltz & Bauer. (2023). Safety Data Sheet - p-(3-Oxobutyl)phenyl Acetate.
  • MilliporeSigma. (2025). Safety Data Sheet - Phenyl acetate.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - Phenyl acetate.
  • TCI Chemicals. (2024). Safety Data Sheet - 3-Methoxybutyl Acetate.
  • Angene Chemical. (2021). Safety Data Sheet - 2-(2-(Trifluoromethoxy)phenyl)acetic acid.
  • Envirochem. (2025). Understanding Solvents and PPE for Chemical Safety.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • Cayman Chemical. (2025). Safety Data Sheet - 4-(2-Acetoxyacetyl)phenyl acetate.
  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals.
  • CrossChem Limited. (2024). Safety Data Sheet - Phenyl Acetate.
  • BenchChem. (2025). Troubleshooting common issues in 2-(2,5-Dimethoxybenzoyl)phenyl acetate experiments.
  • CDH Fine Chemical. (n.d.). Benzyl Phenyl Acetate CAS No 102-16-9 MATERIAL SAFETY DATA SHEET.
  • Harper College. (2010). Safety Data Sheet - Phenyl acetate.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.